Pyrantel Pamoate
Description
This compound is an organic molecular entity.
Broad spectrum antinematodal anthelmintic used also in veterinary medicine.
See also: Pyrantel (has active moiety); Pyrantel Tartrate (related).
Structure
2D Structure
Properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C11H14N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-6,9H,3,7-8H2,1H3/b;6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXXZDYPVDOQEE-MXDQRGINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6.C11H14N2S, C34H30N2O6S | |
| Record name | PYRANTEL PAMOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20969 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897057 | |
| Record name | Pyrantel pamoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrantel pamoate is an odorless light yellow to tan crystalline powder. Tasteless. Used medicinally against nematodes in animals. | |
| Record name | PYRANTEL PAMOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20969 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | PYRANTEL PAMOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20969 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
22204-24-6 | |
| Record name | PYRANTEL PAMOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20969 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrantel pamoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrantel pamoate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | pyrantel pamoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyrantel pamoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrantel pamoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRANTEL PAMOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BK194Z5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
511 to 513 °F (decomposes) (NTP, 1992) | |
| Record name | PYRANTEL PAMOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20969 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathway and Yield Optimization of Pyrantel Pamoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pyrantel pamoate, a widely used anthelmintic drug. The document details the synthetic pathways for the key precursors, pamoic acid and pyrantel base, as well as the final salt formation to yield this compound. It includes detailed experimental protocols, quantitative data on reaction yields, and strategies for optimizing the synthesis to enhance both yield and purity.
Introduction
This compound is an effective anthelmintic agent used in both human and veterinary medicine to treat infections caused by various intestinal nematodes.[1] The synthesis of this pharmaceutical compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. This guide will explore the key chemical reactions and process parameters involved in the industrial production of this compound.
Synthesis of Pamoic Acid
Pamoic acid, also known as embonic acid, is a key starting material for the synthesis of this compound.[2] It is typically synthesized from 3-hydroxy-2-naphthoic acid and formaldehyde.[2][3]
Reaction Pathway
The synthesis involves the condensation of two molecules of 3-hydroxy-2-naphthoic acid with one molecule of formaldehyde in the presence of a base, typically sodium hydroxide.[3]
Experimental Protocol
A patented method for the preparation of pamoic acid involves the following steps[4]:
-
In a reaction kettle, place N,N-dimethylformamide (DMF).
-
Add 3-hydroxy-2-naphthoic acid and paraformaldehyde to the kettle.
-
Heat the mixture to 58-62°C and maintain this temperature for 28-32 minutes.
-
Add a catalyst and 98% sulfuric acid.
-
Heat the mixture to 75-85°C, after which the reaction's exothermic nature will naturally increase the temperature to 95-105°C.
-
Maintain this temperature for 2.5-3.5 hours.
-
After the reaction is complete, cool the mixture to approximately 25°C.
-
Add methanol and centrifuge the mixture.
-
Wash the resulting solid, centrifuge again, and dry to obtain pamoic acid.
Yield Optimization
A Chinese patent describes a high-yield preparation method for pamoic acid.[4] The key parameters for this optimized process are summarized in the table below.
| Parameter | Value |
| Solvent | N,N-dimethylformamide |
| Reactants | 3-Hydroxy-2-naphthoic acid, Paraformaldehyde |
| Catalyst | Sulfuric acid (98%) |
| Initial Temperature | 58-62°C |
| Reaction Temperature | 95-105°C |
| Reaction Time | 2.5-3.5 hours |
| Reported Yield | High |
Synthesis of Pyrantel Base
The synthesis of pyrantel base is a critical step and involves the preparation of an intermediate, 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine, followed by its reaction with 2-thiophenealdehyde.
Synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
This intermediate can be synthesized through various methods. A high-yield method is detailed in a Chinese patent.[5]
The synthesis involves the reaction of N-methylaminopropylamine with ethyl acetoacetate in the presence of a catalyst.[5]
The following protocol is based on a patented high-yield method[5]:
-
Dissolve an ethyl acetoacetate solution in toluene.
-
Add N-methylaminopropylamine dropwise while controlling the reaction temperature.
-
After the addition is complete, subject the reaction solution to thermal retardation, followed by decompression and dehydration.
-
Add a catalyst (e.g., zinc chloride, aluminum chloride, or cupric chloride) to the dehydrated solution and heat for thermal retardation.
-
Distill the reaction solution to recover ethyl acetoacetate.
-
Cool the remaining solution and distill under reduced pressure to obtain the final product.
The patent provides several examples with different catalysts, all resulting in high yields.[5]
| Catalyst | Yield |
| Zinc Chloride | 96% |
| Cupric Chloride | 95.2% |
| Aluminum Chloride | 93% |
Synthesis of Pyrantel Base from 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Pyrantel base is synthesized by the condensation of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine with 2-thiophenealdehyde.[1]
A US patent describes the following procedure[6]:
-
A solution of 0.1 mole of each of thiophene-2-carboxaldehyde and 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine in dimethyl carbonate (0.2 mole) is held at 27°C for 48 hours.
-
The reaction mixture is then stripped to give the product as the free base.
The reported yield for this specific protocol is 65%.[6] Another example in the same patent, using methyl formate as a solvent and reacting for 18 hours at 43°C, resulted in a 68% yield of the crude product.[6]
Final Synthesis of this compound
The final step in the manufacturing process is the reaction of pyrantel base with pamoic acid to form the pamoate salt.[7]
Reaction Pathway
This is an acid-base reaction where the basic pyrantel molecule reacts with the acidic pamoic acid to form a stable salt.
Experimental Protocol
While detailed industrial protocols are proprietary, a general procedure can be inferred from the literature[7]:
-
Dissolve pyrantel base in a suitable solvent.
-
Dissolve pamoic acid in a compatible solvent.
-
Mix the two solutions under controlled temperature and stirring.
-
The this compound salt will precipitate out of the solution.
-
The precipitate is then collected by filtration.
-
The crude product is purified through recrystallization, washing, and drying to meet pharmaceutical-grade standards.
Yield Optimization and Purification
Optimizing the final salt formation step focuses on maximizing the precipitation of the desired salt while minimizing the inclusion of impurities. Key factors to control include:
-
Solvent Selection: The choice of solvent is crucial for both dissolving the reactants and ensuring the insolubility of the final product to maximize precipitation.
-
Temperature Control: Temperature affects both the reaction rate and the solubility of the product.
-
Stoichiometry: Precise control of the molar ratio of pyrantel base to pamoic acid is essential for complete reaction and to avoid unreacted starting materials in the final product.
-
Purification: Multiple recrystallization steps may be necessary to achieve the high purity required for pharmaceutical applications. Washing with appropriate solvents helps remove residual impurities.[7] Drying under controlled conditions is the final step to obtain the stable, powdered product.
Overall Synthesis Workflow
The entire synthesis pathway for this compound can be visualized as a multi-step process, starting from basic chemical building blocks.
Conclusion
The synthesis of this compound is a well-established process involving the preparation of two key intermediates, pamoic acid and pyrantel base, followed by their combination to form the final active pharmaceutical ingredient. Optimization of each step, particularly through the selection of appropriate catalysts, solvents, and reaction conditions, is crucial for achieving high yields and purity. The information presented in this guide, based on publicly available patents and scientific literature, provides a solid foundation for researchers and drug development professionals working with this important anthelmintic agent. Further in-house process development and optimization are typically required to translate these laboratory-scale procedures into robust and efficient industrial manufacturing processes.
References
- 1. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pamoic acid - Wikipedia [en.wikipedia.org]
- 3. Pamoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN102659577A - Preparation method of pamoic acid - Google Patents [patents.google.com]
- 5. CN101323595B - Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine - Google Patents [patents.google.com]
- 6. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Solubility Profile of Pyrantel Pamoate: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the solubility of pyrantel pamoate in various research solvents. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations to support laboratory work.
Introduction to this compound
This compound is a broad-spectrum anthelmintic agent used in the treatment of intestinal parasites, such as pinworms and hookworms, in both human and veterinary medicine.[1][2][3] Chemically, it is the salt of pyrantel and pamoic acid.[4] Its efficacy is partly attributed to its poor absorption from the gastrointestinal tract, which allows it to act directly against parasites in the large intestine.[4] This low solubility in aqueous environments is a key physicochemical property. This compound typically appears as a light yellow to yellow crystalline powder and is odorless and tasteless.[2][5]
Quantitative Solubility Data
The following table summarizes the quantitative solubility of this compound in various solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the presence of other substances.
| Solvent | Solubility (at 25°C unless otherwise specified) | Molar Concentration (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 168.15 | [1][3] |
| Water | <0.1 g/100 mL (at 19°C) | - | [2] |
| Water | Insoluble | - | [1][6] |
| Water | 1000 mg/L | - | [7] |
| Ethanol | Insoluble | - | [1] |
| Ethanol (95%) | Very slightly soluble | - | [5] |
| Methanol | Practically insoluble | - | [2][8] |
| Methanol | Very slightly soluble | - | [5] |
| N,N-Dimethylformamide (DMF) | Sparingly soluble | - | [5] |
| Ethyl Acetate | Practically insoluble | - | [5] |
| Diethyl Ether | Practically insoluble | - | [5] |
Note: Solubility definitions can vary between pharmacopeias. "Practically insoluble" generally implies that more than 10,000 parts of solvent are required for one part of solute. "Sparingly soluble" typically means 30 to 100 parts of solvent are needed, and "very slightly soluble" indicates 1,000 to 10,000 parts of solvent are required.
Experimental Protocols for this compound Analysis
The following protocols are derived from established analytical methods and provide a framework for working with this compound in a laboratory setting.
Protocol 1: Preparation of a Stock Solution for HPLC Analysis
This protocol is adapted from an HPLC assay method and is suitable for preparing a concentrated stock solution of this compound.
-
Objective: To dissolve this compound for subsequent dilution and analysis by High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
This compound
-
Diluent: 95:5 Acetonitrile / DI Water with 0.2% 1N Sodium Hydroxide (NaOH)
-
Analytical balance
-
Volumetric flask
-
-
Procedure:
-
Accurately weigh 1.0 mg of this compound.
-
Transfer the weighed this compound into a clean volumetric flask.
-
Add a small volume of the diluent (95:5 Acetonitrile / DI Water / 0.2% 1N NaOH) to the flask.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Once dissolved, add more diluent to reach the final desired volume.
-
For a working solution, this stock solution can be further diluted as needed. For example, 100 µL of the stock solution can be diluted with 900 µL of 95:5 Acetonitrile / DI Water.[9]
-
Protocol 2: Spectrophotometric Determination of this compound
This protocol outlines the preparation of a this compound solution for analysis via spectrophotometry, where DMSO is used to achieve initial solubility.
-
Objective: To prepare a standard solution of this compound for spectrophotometric analysis.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Analytical balance
-
Calibrated volumetric flasks (100 mL)
-
-
Procedure:
-
Weigh accurately 10 mg of this compound.
-
Transfer the powder to a 100 mL calibrated flask.
-
Add 20 mL of DMSO to the flask.
-
Shake the flask vigorously until the this compound is completely dissolved.
-
Dilute the solution to the 100 mL mark with distilled water to obtain a final concentration of 100 µg/mL.
-
Visualizations
Mechanism of Action of this compound
This compound functions as a depolarizing neuromuscular blocking agent.[2] It acts as a nicotinic acetylcholine receptor agonist, causing spastic paralysis in susceptible nematodes, which are then expelled from the host's gastrointestinal tract.[2][4]
Caption: Mechanism of action of pyrantel.
General Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound CAS#: 22204-24-6 [m.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Thermo Scientific Chemicals this compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.pt]
- 7. moehs.com [moehs.com]
- 8. This compound USP - PCCA [pccarx.com]
- 9. This compound Analyzed With HPLC - AppNote [mtc-usa.com]
An In-depth Technical Guide to the Degradation Profile and Stability Testing of Pyrantel Pamoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the anthelmintic agent Pyrantel Pamoate under various stress conditions. The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Therefore, a thorough understanding of its degradation profile is essential for developing robust pharmaceutical formulations and establishing appropriate storage conditions and shelf life. This document outlines the methodologies for forced degradation studies as mandated by regulatory bodies like the International Conference on Harmonisation (ICH) and presents the analytical procedures used to resolve the active pharmaceutical ingredient from its degradation products.
Forced Degradation and Stability Profile
Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps identify the likely degradation products of a drug substance.[1] This provides insights into the intrinsic stability of the molecule and supports the development of stability-indicating analytical methods.[1] this compound has been subjected to a variety of stress conditions, including hydrolysis (acidic, basic, neutral), oxidation, dry heat, and photolysis, to establish its degradation pathways.
The drug has shown susceptibility to degradation under several of these conditions. Notably, direct exposure to daylight and UV irradiation has been observed to cause decomposition.[2][3] The following sections provide detailed experimental protocols and data from these stress studies.
Data Presentation: Summary of Forced Degradation Studies
The stability of this compound under different ICH-prescribed stress conditions is summarized below. The data is compiled from a stability-indicating RP-HPLC method development study.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Experimental Parameters | Degradation Observed |
|---|---|---|
| Acid Hydrolysis | 2N HCl, refluxed at 60°C for 30 min | Yes |
| Alkaline Hydrolysis | 2N NaOH, refluxed at 60°C for 30 min | Yes |
| Oxidative Degradation | 20% H₂O₂, kept at 60°C for 30 min | Yes |
| Thermal Degradation | Dry heat at 105°C for 6 hours | Yes |
| Photolytic Degradation | UV Light for 7 days (200 Watt hours/m²) | Yes |
| Neutral Hydrolysis | Refluxed in water at 60°C for 6 hours | Yes |
Data compiled from a study on the simultaneous estimation of this compound and Albendazole.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of stability studies. The following protocols are based on established methods for the forced degradation of this compound.
This protocol describes the general procedure for subjecting this compound solutions to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and acetonitrile).
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 2N Hydrochloric acid. Reflux the mixture for 30 minutes at 60°C.[4] After cooling, neutralize the solution with 2N Sodium Hydroxide.
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N Sodium Hydroxide. Reflux the mixture for 30 minutes at 60°C.[4] After cooling, neutralize the solution with 2N Hydrochloric acid.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% Hydrogen Peroxide (H₂O₂). Keep the solution for 30 minutes at 60°C.[4]
-
Thermal Degradation (Dry Heat): Place the standard drug solution in an oven maintained at 105°C for 6 hours.[4]
-
Photolytic Degradation: Expose a solution of the drug to UV light in a photostability chamber for 7 days or until an exposure of 200 Watt hours/m² is achieved.[4]
-
Neutral Degradation: Reflux the drug solution in water for 6 hours at a temperature of 60°C.[4]
-
Sample Preparation for Analysis: Following the stress period, dilute the resultant solutions to a suitable final concentration (e.g., 40 µg/mL) with the mobile phase and inject into the HPLC system.[4]
This analytical method is designed to separate the intact this compound from any degradation products formed during the stress studies.
Table 2: Chromatographic Conditions for Stability-Indicating Analysis
| Parameter | Specification |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) with a PDA Detector[4][5] |
| Column | BDS C-18 (4.6 x 250mm, 5µ particle size)[4][5] |
| Mobile Phase | 0.1% KH₂PO₄ (pH 4.8), Acetonitrile, Methanol (40:40:20 v/v)[4][5] |
| Flow Rate | 1.0 mL/min[4][5] |
| Detection Wavelength | 311 nm[4] |
| Column Temperature | 30°C[4] |
| Injection Volume | 10 µL[4] |
| Retention Time (Pyrantel) | ~2.16 min[4] |
Visualizations: Workflows and Logical Relationships
Visual diagrams are provided to clarify the experimental workflow and the logical outcomes of the degradation studies.
Caption: Experimental workflow for forced degradation of this compound.
Caption: Logical relationship of this compound degradation.
References
An In-Depth Technical Guide to the Chemical Structure and Functional Group Analysis of Pyrantel Pamoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrantel pamoate is a widely utilized broad-spectrum anthelmintic agent effective against a variety of intestinal nematode infections in both human and veterinary medicine.[1] Its efficacy is intrinsically linked to its unique chemical structure, a salt formed from the active pyrantel base and pamoic acid. This guide provides a comprehensive analysis of the chemical structure of this compound, a detailed examination of its functional groups, and a summary of analytical techniques for its characterization.
Chemical Structure
This compound is the salt of two organic molecules: the active component, pyrantel, and the counter-ion, pamoic acid (also known as embonic acid). The salt formation is a critical aspect of the drug's formulation, as it significantly reduces its solubility in water, thereby limiting its absorption from the gastrointestinal tract and concentrating its action against intestinal parasites.[2]
IUPAC Name: 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-yl)ethenyl]-1,4,5,6-tetrahydropyrimidine
Molecular Formula: C₃₄H₃₀N₂O₆S
Molecular Weight: 594.68 g/mol [3]
The structure of this compound is depicted in the following diagram:
References
In Vitro Anthelmintic Spectrum of Pyrantel Pamoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anthelmintic spectrum of pyrantel pamoate, a widely used nicotinic acetylcholine receptor agonist. The document summarizes quantitative efficacy data, details experimental protocols for assessing anthelmintic activity, and illustrates key biological and experimental workflows.
Core Mechanism of Action
This compound is a depolarizing neuromuscular blocking agent.[1] It functions by mimicking the action of acetylcholine (ACh), a neurotransmitter that triggers muscle contraction. Pyrantel binds to and activates nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible nematodes.[1] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, pyrantel is resistant to this enzymatic degradation, leading to prolonged receptor activation, sustained muscle contraction, and ultimately, spastic paralysis of the worm.[1] The paralyzed helminths lose their grip on the intestinal wall and are expelled from the host's body through natural peristaltic action.[1]
References
Navigating the Preclinical Journey of Pyrantel Pamoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of pyrantel pamoate in various preclinical models. This compound, a widely used anthelmintic agent, exhibits distinct pharmacokinetic profiles across different species, which is crucial for predicting its safety and efficacy. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), presents detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding for researchers in the field.
Executive Summary
This compound is characterized by its poor aqueous solubility, which significantly limits its gastrointestinal absorption and systemic bioavailability. This property is advantageous for its intended use against intestinal parasites, as high concentrations are maintained in the gut. However, the absorbed fraction undergoes hepatic metabolism before being excreted. This guide delves into the quantitative aspects of these processes in key preclinical species, including canines, felines, and equids, while also addressing the existing data gaps in rodent models.
Pharmacokinetic Profiles in Preclinical Models
The pharmacokinetic parameters of this compound vary considerably among different animal species. The following tables summarize the key quantitative data available from published studies.
Table 1: Pharmacokinetic Parameters of this compound in Feline Models
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |
| 100 | 0.11 ± 0.66 | 1.91 ± 1.19 | 1.36 | 0.34 ± 0.27 (AUClast) | [1] |
| 230 mg (total dose) | 0.116 ± 0.055 | 1.5 ± 0.85 | 1.58 ± 0.68 | - | [1] |
| 230 mg (total dose) | 0.149 ± 0.097 | 2.29 ± 2.09 | 2.38 ± 1.05 | - | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Equine (Donkey) Models
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |
| Paste | 6.94 (pyrantel base) | 0.09 | 14.86 | 12.39 | 2.65 | [2] |
| Granule | 6.94 (pyrantel base) | 0.21 | 14.00 | 14.86 | 5.60 | [2] |
Table 3: Pharmacokinetic Parameters of Pyrantel Citrate and Pamoate in Porcine Models
| Salt Form | Route | Dose | Bioavailability (%) | t½ (h) | Reference |
| Citrate | Oral | - | 41 | - | [3] |
| Pamoate | Oral | - | 16 | - | [3] |
| - | IV | - | - | 1.75 ± 0.19 | [4] |
Note: Data for rodent models (rats and mice) regarding Cmax, Tmax, and AUC are not extensively available in the public domain. Studies in rats have primarily focused on efficacy and safety rather than detailed pharmacokinetics.[5][6]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
This compound's low aqueous solubility is the primary determinant of its poor and variable absorption from the gastrointestinal tract.[4][7][8] This insolubility ensures that a significant portion of the administered dose remains in the gut, where it exerts its anthelmintic effect.[7] Peak plasma concentrations (Tmax) are generally observed within 1 to 3 hours post-administration in various species.[4]
Distribution
Due to its limited absorption, the distribution of this compound to systemic tissues is minimal. The drug predominantly remains within the gastrointestinal tract.
Metabolism
The small fraction of this compound that is absorbed undergoes rapid and extensive metabolism in the liver.[4][9] One of the identified metabolites is N-methyl-1,3-propanediamine.[10] While the complete metabolic pathway is not fully elucidated, evidence suggests the involvement of the cytochrome P450 enzyme system.
Figure 1: Simplified overview of the metabolism of absorbed this compound.
Excretion
The primary route of excretion for this compound is via the feces, with approximately 50% of the administered dose being eliminated unchanged.[4][10] A smaller fraction, generally less than 7%, is excreted in the urine as both the parent drug and its metabolites.[4][10]
Experimental Protocols
Detailed and standardized experimental protocols are paramount for obtaining reliable and reproducible pharmacokinetic data. The following sections outline key experimental methodologies.
Animal Models and Husbandry
-
Species: Common preclinical models for this compound pharmacokinetic studies include dogs (Beagle), cats (domestic shorthair), and rats (Sprague-Dawley or Wistar).
-
Health Status: All animals should be clinically healthy and acclimatized to the laboratory environment for a minimum of one week prior to the study.
-
Housing: Animals should be housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: A standard laboratory diet and water should be provided ad libitum. Fasting overnight prior to drug administration is a common practice.[11]
Drug Administration and Blood Sampling
The following workflow illustrates a typical oral pharmacokinetic study design.
Figure 2: General experimental workflow for an oral pharmacokinetic study of this compound.
4.2.1. Oral Administration
-
Rats: Oral gavage is the preferred method for precise dosing in rats. The drug is typically suspended in a suitable vehicle (e.g., 0.5% methylcellulose).[5]
-
Dogs and Cats: For larger animals, this compound can be administered orally in capsules or as a suspension.
4.2.2. Blood Collection
-
Rats: Serial blood samples can be collected from the tail vein or saphenous vein. For terminal studies, cardiac puncture under anesthesia is performed.
-
Dogs and Cats: Blood samples are typically collected from the cephalic or jugular vein.[11]
-
Sample Processing: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Bioanalytical Methods
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or, for higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for quantifying pyrantel in plasma samples.
Table 4: Example of Bioanalytical Method Parameters
| Parameter | Method |
| Instrument | HPLC-UV or LC-MS/MS |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile and water with modifiers (e.g., formic acid or ammonium acetate) |
| Detection | UV at a specific wavelength or mass transitions for parent drug and internal standard |
| Sample Preparation | Protein precipitation or solid-phase extraction |
Signaling Pathways and Logical Relationships
The primary mechanism of action of pyrantel is the depolarization of the neuromuscular junction in susceptible nematodes, leading to paralysis and expulsion from the host's gastrointestinal tract.
Figure 3: Mechanism of action of pyrantel leading to parasite expulsion.
Conclusion and Future Directions
The preclinical pharmacokinetic profile of this compound is well-characterized by its poor systemic absorption and rapid hepatic metabolism of the absorbed fraction. This profile is consistent with its clinical use as a safe and effective intestinal anthelmintic. However, a significant data gap remains concerning the detailed pharmacokinetic parameters in rodent models. Future research should focus on conducting robust pharmacokinetic studies in rats and mice to establish key parameters such as Cmax, Tmax, AUC, and bioavailability. Furthermore, a more in-depth investigation into the specific cytochrome P450 isozymes responsible for pyrantel's metabolism would provide valuable insights for predicting potential drug-drug interactions. A comprehensive understanding of these aspects will further solidify the preclinical data package for this compound and aid in the development of novel formulations or combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vivo efficacy of this compound as a post-exposure prophylactic for rat lungworm (Angiostrongylus cantonensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Pharmacokinetics of praziquantel and this compound combination following oral administration in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. digibug.ugr.es [digibug.ugr.es]
The Discovery and Historical Development of Pyrantel Pamoate: A Technical Overview
Abstract
Pyrantel pamoate is a widely utilized anthelmintic agent belonging to the tetrahydropyrimidine class of drugs. Its discovery and development in the 1960s by researchers at Pfizer marked a significant advancement in the treatment of intestinal nematode infections. This technical guide details the history of this compound, from its initial synthesis and preclinical evaluation to its establishment as a key therapeutic agent. We will explore its mechanism of action as a selective nicotinic acetylcholine receptor (nAChR) agonist, leading to the spastic paralysis of susceptible helminths. Furthermore, this document provides an in-depth look at the experimental protocols that were instrumental in its development and presents key quantitative data from pivotal preclinical and clinical studies.
Introduction
The global burden of helminth infections, particularly in developing nations, has long driven the search for effective and safe anthelmintic drugs. The tetrahydropyrimidines, a class of compounds characterized by their unique chemical structure, emerged from extensive screening programs as promising candidates. Pyrantel, and its subsequent salt formulation, this compound, has become a cornerstone in the mass drug administration programs for soil-transmitted helminths and is also widely used in veterinary medicine. Its development story is a classic example of targeted drug discovery and formulation science to optimize therapeutic outcomes.
Discovery and Initial Synthesis
The discovery of pyrantel was the result of a dedicated anthelmintic research program at Pfizer in the 1960s. The initial breakthrough came with the synthesis and screening of a series of cyclic amidines, which led to the identification of the tetrahydropyrimidine nucleus as a pharmacophore with potent anthelmintic properties. The tartrate salt of pyrantel was among the first formulations to be extensively studied.
Preclinical Development and Efficacy
Early preclinical studies in various animal models were crucial in establishing the broad-spectrum efficacy and safety profile of pyrantel. These studies demonstrated high efficacy against a range of gastrointestinal nematodes.
Table 1: Preclinical Efficacy of Pyrantel Tartrate Against Various Helminths in Animal Models
| Host Species | Parasite Species | Drug Formulation | Dosage (mg/kg) | Efficacy (%) | Reference |
| Mouse | Syphacia obvelata | Pyrantel Tartrate | 2.5 | 100 | |
| Mouse | Aspiculuris tetraptera | Pyrantel Tartrate | 5.0 | 100 | |
| Rat | Nippostrongylus brasiliensis | Pyrantel Tartrate | 2.5 | 95 | |
| Dog | Toxocara canis | Pyrantel Tartrate | 2.5 | 97 | |
| Dog | Ancylostoma caninum | Pyrantel Tartrate | 1.25 | 90 |
Detailed Experimental Protocol: In Vivo Efficacy Testing in a Murine Model for Syphacia obvelata
This protocol is based on the methodologies employed in the initial preclinical evaluation of pyrantel.
-
Animal Model: Swiss mice, naturally infected with the pinworm Syphacia obvelata, are selected for the study.
-
Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum. They are acclimatized for a period of 7 days before the commencement of the experiment.
-
Grouping and Treatment: Mice are randomly assigned to a control group and various treatment groups. The treatment groups receive pyrantel tartrate, administered via oral gavage, at logarithmically spaced dose levels. The control group receives the vehicle (e.g., water or a suitable suspending agent).
-
Drug Administration: A single oral dose of the drug is administered.
-
Post-mortem Analysis: Five to seven days post-treatment, the mice are euthanized by a humane method (e.g., CO2 asphyxiation).
-
Worm Recovery and Counting: The cecum and large intestine of each mouse are dissected. The contents are carefully examined under a dissecting microscope to recover and count the adult pinworms.
-
Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.
Mechanism of Action
The primary mechanism of action of pyrantel is through neuromuscular blockade. It acts as a selective agonist of the nicotinic acetylcholine receptors (nAChRs) on the body wall muscles of nematodes. This leads to a persistent depolarization of the muscle cells, resulting in an irreversible, spastic paralysis. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by peristalsis.
Caption: Pyrantel's mechanism of action at the neuromuscular junction.
Detailed Experimental Protocol: Electrophysiological Measurement of Muscle Contraction in Ascaris suum
This protocol is a representation of the electrophysiological studies used to elucidate pyrantel's mechanism of action.
-
Preparation: An adult Ascaris suum is obtained from an infected pig. A nerve-muscle preparation is dissected from the anterior portion of the worm.
-
Mounting: The preparation is mounted in a chamber and superfused with a physiological saline solution (e.g., Ascaris Ringer's solution) maintained at a constant temperature (e.g., 37°C).
-
Recording: One end of the muscle strip is fixed, and the other is attached to an isometric force transducer to record muscle contractions. Intracellular microelectrodes are inserted into a muscle cell to measure the membrane potential.
-
Drug Application: Pyrantel is introduced into the superfusing solution at various concentrations.
-
Data Acquisition: Changes in muscle tension and membrane potential are recorded before, during, and after the application of the drug.
-
Analysis: The data is analyzed to determine the effect of pyrantel on muscle contraction and membrane depolarization.
Development of the Pamoate Salt
While the tartrate salt of pyrantel was effective, it was found to be relatively well-absorbed from the gastrointestinal tract. To enhance its safety profile and target its action to the gut where the parasites reside, a poorly absorbed salt was sought. Pamoic acid was chosen, and the resulting this compound salt exhibited very low systemic absorption. This formulation also proved to be more palatable, which was an important consideration for pediatric use.
Table 2: Comparative Properties of Pyrantel Salts
| Property | Pyrantel Tartrate | This compound |
| Solubility in Water | Soluble | Practically Insoluble |
| Systemic Absorption | Moderate | Very Low |
| Palatability | Bitter | Less Bitter |
Clinical Development and Human Trials
Following the successful preclinical studies, this compound underwent extensive clinical trials in humans. These trials confirmed its high efficacy against several common intestinal nematodes and established its safety and tolerability.
Table 3: Summary of Key Clinical Trials of this compound
| Indication | Parasite Species | Study Population | Dosage (mg/kg) | Cure Rate (%) | Egg Reduction Rate (%) | Reference |
| Ascariasis | Ascaris lumbricoides | Children & Adults | 11 | 85-100 | >95 | |
| Enterobiasis | Enterobius vermicularis | Children | 11 | 80-100 | N/A | |
| Hookworm | Ancylostoma duodenale | Adults | 11 | >90 | >90 | |
| Hookworm | Necator americanus | Adults | 11 (for 3 days) | >70 | >90 |
Detailed Experimental Protocol: Stool Examination for Parasite Egg/Worm Clearance (Kato-Katz Technique)
-
Sample Collection: A stool sample is collected from the patient before and at a specified time point after treatment (e.g., 14-21 days).
-
Preparation of Smear: A small amount of stool (e.g., 41.7 mg) is pressed through a fine-mesh screen to remove large debris. The sieved stool is then transferred to a template on a microscope slide.
-
Clearing and Staining: A cellophane strip soaked in a glycerol-malachite green solution is placed over the stool sample. The glycerol acts as a clearing agent, making the helminth eggs more visible.
-
Microscopic Examination: The slide is left for a period of time (e.g., 30-60 minutes) to allow for clearing and is then examined under a microscope.
-
Quantification: The number of eggs of each helminth species is counted, and the result is multiplied by a factor (e.g., 24) to express the count as eggs per gram (EPG) of feces.
-
Cure Rate and Egg Reduction Rate Calculation: The cure rate is defined as the percentage of patients who become egg-negative after treatment. The egg reduction rate is calculated as the percentage reduction in the mean EPG of the treatment group after therapy.
Caption: Workflow of a typical clinical trial for an anthelmintic drug.
Conclusion and Future Perspectives
The development of this compound is a testament to the success of rational drug design and formulation science. From its origins in a broad screening program to its refinement as a poorly absorbed salt, this compound has become an indispensable tool in the control of intestinal nematode infections in both human and veterinary medicine. Its well-established efficacy, safety profile, and mechanism of action continue to make it a first-line therapy for several common helminthiases. Future research may focus on understanding and combating emerging resistance, as well as exploring potential new applications for this venerable anthelmintic.
Beyond the Synapse: An In-depth Technical Guide to the Non-Nicotinic Molecular Targets of Pyrantel Pamoate
For Immediate Release
This technical guide provides a comprehensive overview of the molecular targets of the anthelmintic drug pyrantel pamoate, extending beyond its well-established activity as a nicotinic acetylcholine receptor (nAChR) agonist. This document is intended for researchers, scientists, and drug development professionals engaged in anthelmintic research and development.
Executive Summary
This compound is a widely used anthelmintic that primarily induces spastic paralysis in nematodes by acting as a potent agonist at their muscular nicotinic acetylcholine receptors (nAChRs). While this remains its principal mechanism of action, emerging evidence suggests that the full spectrum of its pharmacological effects may involve other molecular targets. This guide delves into these non-nicotinic interactions, focusing on the available evidence for this compound's effects on cholinesterases and its indirect modulation of voltage-gated calcium channels. Currently, there is a lack of significant evidence supporting a direct interaction with mitochondrial respiratory components in helminths.
Cholinesterase Inhibition: A Synergistic Secondary Action
Several sources indicate that pyrantel possesses weak cholinesterase inhibitory activity.[1][2][3] By impeding the breakdown of acetylcholine (ACh) at the neuromuscular junction, this action likely potentiates the primary depolarizing effect of pyrantel at the nicotinic receptors. The resulting accumulation of ACh would contribute to the sustained muscle contraction and subsequent spastic paralysis of the nematode.
Quantitative Data
Experimental Protocol: Measurement of Cholinesterase Inhibition
A standard method to determine the cholinesterase inhibitory potential of a compound like this compound is the Ellman assay.
Objective: To quantify the in vitro inhibition of acetylcholinesterase (AChE) from a target nematode species by this compound.
Materials:
-
Homogenate of the target nematode containing AChE
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
This compound in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a crude homogenate of the target nematode in a cold phosphate buffer and centrifuge to obtain a supernatant containing the enzyme.
-
In a 96-well microplate, add the enzyme preparation, DTNB, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Diagram: Experimental Workflow for Cholinesterase Inhibition Assay
References
An In-depth Technical Guide on the Solid-State Characterization of Crystalline Pyrantel Pamoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pyrantel pamoate is a widely used anthelmintic drug, the solid-state properties of which are crucial for its formulation, stability, and bioavailability. This technical guide provides a comprehensive overview of the known solid-state characteristics of crystalline this compound, based on publicly available scientific literature. It covers its physicochemical properties, spectroscopic and thermal analysis data, and the experimental protocols used for its characterization. A notable finding from a thorough literature review is the absence of published studies on the polymorphism of this compound. The data presented herein pertains to the single, well-characterized crystalline form.
Introduction
This compound is an effective broad-spectrum anthelmintic agent used in both human and veterinary medicine.[1] Its efficacy is influenced by its physical and chemical properties in the solid state. Understanding the crystal structure and behavior of the active pharmaceutical ingredient (API) is fundamental for drug development, ensuring batch-to-batch consistency, and meeting regulatory requirements. This guide synthesizes the available data on the solid-state properties of the crystalline form of this compound.
Physicochemical Properties
This compound presents as an odorless and tasteless, light yellow to tan crystalline powder.[1] Its stability and solubility are key considerations in formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | References |
| Appearance | Light yellow to tan crystalline powder | [1] |
| Taste | Tasteless | [1] |
| Odor | Odorless | [1] |
| Melting Point | 266-267°C (decomposes) | [1] |
| Solubility | Insoluble in water | [2] |
| Stability | Stable under normal conditions of use and storage. Should be protected from unnecessary exposure to bright light. | [3][4] |
Solid-State Characterization
The crystalline nature of this compound has been confirmed through various analytical techniques. The following sections detail the results and experimental protocols from these analyses.
PXRD is a primary technique for identifying the crystalline phase of a material. The analysis of a United States Pharmacopoeia (USP) standard sample of this compound (PP-S) confirms its crystalline nature.[5] The diffraction pattern shows characteristic peaks indicative of a well-ordered crystal lattice.
Table 2: Key Powder X-ray Diffraction Peaks for Crystalline this compound
| 2θ Angle | Relative Intensity |
| ~6.5° | High |
| ~10.5° | Medium |
| ~13.0° | Medium |
| ~18.5° | Low |
| ~21.0° | High |
| ~24.0° | Medium |
| ~26.0° | Medium |
| ~28.0° | Low |
| Note: Approximate 2θ values are interpreted from the published diffractogram in Spectroscopic and thermal characterization of this compound ap-plied to solid pharmaceutical formulations. The results confirmed the presence of the this compound crystalline phase, corresponding to PDF No. 33-1851.[5] |
-
Instrument: Rigaku Ultima IV diffractometer
-
Radiation Source: Cu Kα (λ = 0.1542 nm)
-
Voltage and Current: 30 kV and 15 mA
-
Scan Rate: 0.02° s⁻¹
-
2θ Interval: 5° to 80°
-
Sample Preparation: The solid sample was crushed, and no further preparation was required.[5]
FTIR spectroscopy provides information about the chemical bonds and functional groups within the molecule. The FTIR spectrum of crystalline this compound shows characteristic absorption bands.
Table 3: FTIR Absorption Bands for Crystalline this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (phenolic) |
| ~3050 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (aliphatic) |
| ~1600 | C=O stretching (carboxylic acid) |
| ~1580 | C=C stretching (aromatic) |
| ~1450 | C-H bending |
| ~1250 | C-O stretching |
| Note: Approximate values are interpreted from the published spectrum in Spectroscopic and thermal characterization of this compound ap-plied to solid pharmaceutical formulations.[5] |
-
Instrument: Thermo Scientific Nicolet 6700-FTIR
-
Sample Preparation: Approximately 3 mg of the sample was mixed with KBr to form a thin pellet.
-
Wavenumber Range: 400 to 4000 cm⁻¹[5]
Solid-state NMR provides insight into the local chemical environment of the carbon atoms in the crystal lattice. The ¹³C CPMAS NMR spectrum of crystalline this compound shows distinct signals for the different carbon atoms.
Table 4: Selected ¹³C CPMAS NMR Chemical Shifts for Crystalline this compound
| Chemical Shift (ppm) | Assignment |
| ~176 | C=O (pamoate) |
| 110-135 | Aromatic and alkenic carbons |
| ~50 | Aliphatic carbons in pyrantel ring |
| ~15 | Methyl carbon on pyrantel ring |
| Note: Approximate values are interpreted from the published spectrum in Spectroscopic and thermal characterization of this compound ap-plied to solid pharmaceutical formulations.[5] |
-
Instrument: Bruker Avance III 400WB spectrometer
-
Magnetic Field Strength: 9.4T
-
Larmor Frequency (¹³C): 100.6 MHz
-
Reference: C=O peak at 176.03 ppm[5]
Thermal analysis techniques like Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a material.
For crystalline this compound, TG analysis shows that the compound is stable up to approximately 250°C, after which it begins to decompose. The DSC thermogram shows an endothermic event corresponding to its melting and decomposition.[5]
Table 5: Thermal Analysis Data for Crystalline this compound
| Technique | Observation | Temperature Range (°C) |
| TG | Onset of decomposition | ~250 |
| DSC | Endothermic peak (melting/decomposition) | ~260-270 |
| Note: Approximate values are interpreted from the published thermograms in Spectroscopic and thermal characterization of this compound ap-plied to solid pharmaceutical formulations.[5] |
-
Heating Rate: 10 K min⁻¹
-
Atmosphere: Inert gas flow (N₂)
-
Temperature Range: Dynamic run up to 500 or 600 °C[5]
Polymorphism Studies: A Literature Gap
A comprehensive search of the scientific literature and crystallographic databases reveals a lack of public information regarding the polymorphism of this compound. While polymorphism is a common phenomenon for active pharmaceutical ingredients, there are currently no published studies that identify or characterize different polymorphic forms of this drug. The characterization data presented in this guide corresponds to the single crystalline form that is commercially available and referenced by the USP.
The absence of such studies suggests that either this compound exists in a single stable crystalline form under typical crystallization conditions, or that its polymorphic landscape has not yet been fully explored and published.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the solid-state characterization of this compound.
Caption: Workflow for Solid-State Characterization of this compound.
Caption: Logical Flow for Polymorphism Investigation.
Conclusion
This technical guide has consolidated the available scientific data on the solid-state properties of crystalline this compound. The characterization by PXRD, FTIR, Solid-State NMR, and thermal analysis provides a solid baseline for its physicochemical properties. For researchers, scientists, and drug development professionals, this information is vital for formulation design, quality control, and regulatory submissions. However, the striking lack of published research on the polymorphism of this compound highlights a significant area for future investigation. The discovery and characterization of new polymorphic forms could have important implications for the therapeutic use and manufacturing of this essential medicine.
References
Methodological & Application
Application Notes and Protocols for In Vitro Anthelmintic Assay of Pyrantel Pamoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrantel pamoate is a widely used anthelmintic agent effective against a variety of intestinal nematodes.[1][2][3] Its primary mechanism of action is the induction of spastic paralysis in susceptible worms, leading to their expulsion from the host's gastrointestinal tract.[1][2][4] This document provides detailed protocols for the in vitro assessment of this compound's anthelmintic activity, intended to guide researchers in the screening and development of new anthelmintic drugs. The protocols described herein focus on two primary methods for evaluating efficacy: motility assays and metabolic viability assays.
Mechanism of Action
This compound acts as a selective agonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[1][5] This binding action is more potent on the parasite's receptors than on the host's, providing a margin of safety. The activation of these receptors leads to a persistent depolarization of the muscle cell membrane, causing an initial stimulation (contraction) followed by a rapid onset of spastic paralysis.[1][2] The paralyzed worms are unable to maintain their position in the host's intestine and are subsequently eliminated through peristalsis.[1][4]
Quantitative Efficacy Data
The in vitro efficacy of this compound has been demonstrated against various helminth species. The following table summarizes key quantitative data from published studies.
| Helminth Species | Life Stage | Assay Type | Efficacy Metric | Value | Reference |
| Ascaris suum | Adult | Motility | pEC50 | 7.24 | [5] |
| Necator americanus | Third-stage larvae | Motility | IC50 | 2.0 mg/mL | [5] |
| Necator americanus | Adult | Motility | IC50 | 7.6 mg/mL | [5] |
| Onchocerca gutturosa | Adult male | Motility & Viability (MTT) | - | Good activity (100% motility reduction) at 1.25 x 10⁻⁵ M | [6] |
Experimental Protocols
General Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Solubilization: Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Adult Worm Motility Assay (using Haemonchus contortus as a model)
This protocol is adapted from established methods for assessing the motility of adult parasitic nematodes.
Materials:
-
Adult Haemonchus contortus worms
-
RPMI-1640 culture medium supplemented with antibiotics (e.g., penicillin-streptomycin)
-
This compound stock solution
-
24-well culture plates
-
Inverted microscope
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Worm Collection: Collect adult H. contortus from the abomasum of freshly slaughtered, naturally infected sheep.
-
Washing: Wash the worms several times with pre-warmed (37°C) sterile phosphate-buffered saline (PBS) to remove any host debris.
-
Assay Setup:
-
Prepare serial dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentrations.
-
Include a solvent control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).
-
Add 1 mL of each test and control solution to the wells of a 24-well plate.
-
Carefully place 5-10 adult worms into each well.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 to 72 hours.
-
Motility Assessment:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), observe the motility of the worms under an inverted microscope.
-
Score the motility on a scale of 0 to 3, where:
-
3 = Vigorous, sinusoidal movement
-
2 = Slow, coordinated movement
-
1 = Intermittent, uncoordinated twitching
-
0 = No movement (paralyzed or dead)
-
-
-
Data Analysis: Calculate the mean motility score for each concentration at each time point. The concentration that inhibits motility by 50% (IC50) can be determined by plotting the motility scores against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol for Larval Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, viability.
Materials:
-
Third-stage larvae (L3) of a target nematode (e.g., Necator americanus)
-
Culture medium (e.g., RPMI-1640)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Larvae Preparation: Obtain and wash L3 larvae as described in the motility assay protocol.
-
Assay Setup:
-
Prepare serial dilutions of this compound in the culture medium in a 96-well plate.
-
Include solvent and negative controls.
-
Add approximately 100-200 larvae to each well.
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable larvae will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of viability is calculated relative to the negative control. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Visualizations
Caption: Workflow for in vitro anthelmintic assays.
Caption: this compound's mechanism of action.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
High-Throughput Screening Assays for Pyrantel Pamoate Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrantel pamoate is a widely used anthelmintic drug effective against a range of gastrointestinal nematodes.[1] Its primary mechanism of action is the stimulation of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis and subsequent expulsion from the host.[2][3] The development of new anthelmintics is crucial to combat emerging drug resistance. High-throughput screening (HTS) of this compound analogs offers a promising strategy for the discovery of novel compounds with improved efficacy, broader spectrum of activity, or enhanced pharmacokinetic properties.
These application notes provide detailed protocols for HTS assays designed to identify and characterize novel this compound analogs. The described methods focus on phenotypic screening based on nematode motility and target-based screening involving nematode nAChRs.
Phenotypic High-Throughput Screening: Motility-Based Assays
Phenotypic screening is a powerful approach for identifying compounds with anthelmintic activity in a whole-organism context. Motility is a key indicator of nematode viability, and its inhibition is a reliable measure of a compound's efficacy.
Principle
Nematode motility is quantified in a high-throughput format in the presence of test compounds. A reduction in motility compared to untreated controls indicates potential anthelmintic activity. Two primary methods for automated motility assessment are described: infrared light-interference and impedance-based analysis.
Model Organism
Caenorhabditis elegans is a free-living nematode widely used as a model organism for anthelmintic drug discovery due to its genetic tractability, rapid life cycle, and ease of cultivation in a laboratory setting.
Data Presentation: Representative Motility Inhibition of this compound Analogs
The following table summarizes representative data for a series of hypothetical this compound analogs, illustrating the type of quantitative data generated from HTS assays. The IC50 values represent the concentration of the compound that causes a 50% reduction in nematode motility.
| Compound ID | Structure | Motility Assay IC50 (µM) on C. elegans | nAChR Binding Assay EC50 (µM) |
| Pyrantel | (E)-1-methyl-2-(2-(thiophen-2-yl)vinyl)-1,4,5,6-tetrahydropyrimidine | 81 | 10 |
| Analog A | 2-((E)-2-(furan-2-yl)vinyl)-1-methyl-1,4,5,6-tetrahydropyrimidine | 95 | 15 |
| Analog B | 1-ethyl-2-((E)-2-(thiophen-2-yl)vinyl)-1,4,5,6-tetrahydropyrimidine | 75 | 8 |
| Analog C | 1-methyl-2-((E)-2-(thiophen-3-yl)vinyl)-1,4,5,6-tetrahydropyrimidine | 110 | 20 |
| Analog D | 2-((E)-2-(1H-pyrrol-2-yl)vinyl)-1-methyl-1,4,5,6-tetrahydropyrimidine | 150 | 35 |
Note: The data presented in this table are for illustrative purposes and are based on known structure-activity relationships of pyrantel analogs.
Experimental Protocols
Protocol 1: Infrared Light-Interference Motility Assay
This protocol is adapted for use with an infrared-based motility detection system (e.g., WMicrotracker™).
Materials:
-
C. elegans (wild-type N2 strain)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50
-
M9 buffer
-
Bleaching solution (Sodium hypochlorite and 1M NaOH)
-
96-well microtiter plates
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control: this compound
-
Negative control: DMSO
-
Infrared microplate reader
Procedure:
-
Synchronization of C. elegans :
-
Wash gravid adult worms from NGM plates using M9 buffer.
-
Treat with bleaching solution to release eggs.
-
Wash the eggs multiple times with M9 buffer.
-
Allow eggs to hatch in M9 buffer for 24-48 hours at 20°C to obtain a synchronized population of L1 larvae.
-
-
Assay Plate Preparation:
-
Dispense 1 µL of test compounds (at 100x final concentration in DMSO) into the wells of a 96-well plate. Include wells for positive and negative controls.
-
Add 50 µL of M9 buffer or a suitable culture medium to each well.
-
-
Nematode Dispensing:
-
Resuspend the synchronized L1 or L4 larvae in M9 buffer at a density of approximately 20-30 worms per 50 µL.
-
Dispense 50 µL of the worm suspension into each well of the assay plate.
-
-
Incubation and Data Acquisition:
-
Incubate the plates at 20°C.
-
Measure motility using the infrared microplate reader at specified time points (e.g., 1, 4, 12, and 24 hours). The instrument detects movement by interruptions in infrared light beams.
-
-
Data Analysis:
-
Calculate the percentage of motility inhibition for each compound relative to the DMSO control.
-
Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
-
Protocol 2: Impedance-Based Motility Assay
This protocol is designed for use with an impedance-based real-time cell analysis system (e.g., xCELLigence®).
Materials:
-
Same as Protocol 2.1, with the addition of specialized E-Plates for the impedance system.
Procedure:
-
Synchronization of C. elegans : Follow the same procedure as in Protocol 2.1.
-
Assay Plate Preparation:
-
Add 100 µL of M9 buffer or culture medium to each well of a 96-well E-Plate.
-
Obtain a baseline impedance reading.
-
-
Nematode and Compound Addition:
-
Add 50 µL of synchronized worm suspension (20-30 worms) to each well.
-
Add 50 µL of test compounds at 4x the final concentration.
-
-
Data Acquisition:
-
Place the E-Plate in the real-time cell analyzer and initiate impedance measurements.
-
Record data continuously for a desired period (e.g., 24-48 hours). Worm movement causes fluctuations in impedance, which are recorded as a Cell Index.
-
-
Data Analysis:
-
The standard deviation of the Cell Index over time is used as a measure of motility.
-
Calculate the percentage of motility inhibition and determine IC50 values as described in Protocol 2.1.
-
Target-Based High-Throughput Screening: nAChR Assays
For a more targeted approach, assays can be designed to directly measure the interaction of pyrantel analogs with their molecular target, the nematode nAChR.
Principle
This assay utilizes a heterologous expression system (e.g., Xenopus oocytes or a mammalian cell line) to express nematode nAChR subunits. The activity of pyrantel analogs as agonists or modulators of these receptors is then measured using electrophysiology or fluorescence-based methods.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding nematode nAChR subunits (e.g., from C. elegans or a parasitic nematode)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
-
Test compounds
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with cRNA encoding the nAChR subunits of interest.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Perfuse the oocyte with the recording solution.
-
-
Compound Application and Data Acquisition:
-
Apply acetylcholine (the natural ligand) to determine the maximal current response.
-
Apply different concentrations of the pyrantel analogs and record the induced currents.
-
-
Data Analysis:
-
Measure the peak current amplitude for each compound concentration.
-
Normalize the responses to the maximal acetylcholine response.
-
Determine the EC50 values (the concentration that elicits a half-maximal response) for agonistic compounds.
-
Visualizations
Signaling Pathway
Caption: Pyrantel analog signaling pathway in nematodes.
Experimental Workflow: Motility-Based HTS
Caption: Workflow for motility-based HTS of pyrantel analogs.
Logical Relationship: Hit Confirmation Strategy
Caption: Logical workflow for hit confirmation and lead identification.
References
Application Notes and Protocols for the Oral Administration of Pyrantel Pamoate in Rodent Models
Audience: Researchers, scientists, and drug development professionals in the field of parasitology.
Introduction
Pyrantel pamoate is a widely utilized anthelmintic agent effective against a variety of intestinal nematodes, including pinworms, roundworms, and hookworms.[1][2] It is a depolarizing neuromuscular blocking agent that induces spastic paralysis in susceptible parasites, leading to their expulsion from the host's gastrointestinal tract.[3][4] Due to its minimal systemic absorption, it has a favorable safety profile, making it a common choice for treating parasitic infections in both veterinary and human medicine.[1][2] In parasitology research, rodent models are essential for studying parasite biology and for the preclinical evaluation of anthelmintic drugs. These application notes provide detailed protocols for the oral administration of this compound in mice and rats.
Mechanism of Action
This compound functions as a selective agonist of the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[5] Its binding to these receptors causes a persistent depolarization of the muscle membrane, which leads to an irreversible, spastic paralysis.[3][6] Unlike acetylcholine, pyrantel is not hydrolyzed by acetylcholinesterase, resulting in sustained muscle contraction.[3] The paralyzed worms lose their attachment to the intestinal wall and are subsequently expelled from the host's body by natural peristalsis.[4][7] Its poor absorption from the gastrointestinal tract ensures that high concentrations of the drug remain localized in the gut where the parasites reside.[3][7]
Data Presentation: Dosage and Efficacy
Quantitative data from studies involving this compound in rodent models are summarized below. Dosages can vary depending on the specific parasite and research objective.
Table 1: Recommended Oral Dosages of this compound in Rodent Models
| Rodent Model | Dosage (as Pamoate Salt) | Target Parasite(s) | Source(s) |
| General Rodents | 50 mg/kg | General Nematodes | [8] |
| Rats | 11 mg/kg (base) | Angiostrongylus cantonensis (Rat Lungworm) | [9] |
| Rats | 12.5 mg/kg | Syphacia spp. (Pinworm) | [10] |
Table 2: Efficacy of this compound in an Experimentally Infected Rat Model
| Target Parasite | Rodent Model | Dosage (as base) | Time of Administration (Post-Infection) | Mean Worm Burden Reduction | Source(s) |
| Angiostrongylus cantonensis | Rat | 11 mg/kg | 0 hours | 53% | [9] |
| Angiostrongylus cantonensis | Rat | 11 mg/kg | 4-8 hours | 53-72% | [9][11] |
Experimental Protocols
The following section outlines a detailed protocol for the oral administration of this compound to rodents for efficacy studies against intestinal parasites.
4.1 Materials
-
This compound oral suspension (typically 50 mg/mL pyrantel base).[12]
-
Vehicle (e.g., sterile distilled water, 0.5% carboxymethylcellulose).
-
Rodent models (e.g., Wistar rats, BALB/c mice), experimentally infected with the parasite of interest.
-
Animal balance (accurate to 0.1 g).
-
Oral gavage needles (stainless steel, ball-tipped; appropriate size for the animal, e.g., 18-20 gauge for rats, 20-22 gauge for mice).
-
Syringes (1 mL or 3 mL).
-
Standard personal protective equipment (PPE).
4.2 Drug Preparation
-
Objective: To prepare a dosing solution that delivers the target dose (e.g., 11 mg/kg) in a precise, low volume suitable for oral gavage (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Procedure:
-
Thoroughly shake the stock this compound suspension to ensure homogeneity.[12]
-
Determine the required concentration for the dosing solution based on the average weight of the animals and the desired administration volume.
-
Example Calculation for an 11 mg/kg dose in a 250g rat with an administration volume of 1 mL (4 mL/kg):
-
Dose per rat = 11 mg/kg * 0.25 kg = 2.75 mg.
-
Required concentration = 2.75 mg / 1 mL = 2.75 mg/mL.
-
-
Using the stock suspension (50 mg/mL), calculate the required dilution.
-
Volume of stock = (Required Concentration * Final Volume) / Stock Concentration.
-
Volume of stock = (2.75 mg/mL * 10 mL) / 50 mg/mL = 0.55 mL.
-
-
Dilute 0.55 mL of the 50 mg/mL stock suspension with 9.45 mL of sterile distilled water to achieve a final volume of 10 mL at a concentration of 2.75 mg/mL.
-
Prepare a vehicle-only solution for the control group.
-
4.3 Administration Protocol (Oral Gavage)
-
Animal Handling: Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Restraint: Gently but firmly restrain the rodent. For rats, this can be done by holding the animal close to the body and securing the head. For mice, scruffing the neck is a common and effective method. Ensure the animal's head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Gently insert the ball-tipped needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly and without resistance. If resistance is met, withdraw immediately and reposition. Do not force the needle , as this can cause tracheal intubation or esophageal perforation.
-
-
Dose Delivery: Once the needle is in the stomach, administer the calculated volume of the this compound suspension or vehicle slowly and steadily.
-
Withdrawal: After administration, gently withdraw the needle in a single, smooth motion.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for at least 30 minutes for any signs of distress, such as labored breathing or regurgitation. Monitor animals daily for the duration of the experiment.
4.4 Efficacy Assessment
-
Fecal Egg Count Reduction Test (FECRT): Collect fecal samples before and at specified time points after treatment. Process samples using a standard method (e.g., McMaster technique) to determine the number of eggs per gram (EPG). Efficacy is calculated as the percentage reduction in mean EPG.
-
Worm Burden Count: At the end of the study period (e.g., 7-14 days post-treatment), euthanize the animals. Systematically dissect the gastrointestinal tract (or other relevant organs) and recover, identify, and count the adult worms. Efficacy is calculated by comparing the mean worm count in the treated group to the control group.
Safety and Considerations
-
This compound is generally well-tolerated in rodents.[2]
-
Side effects are rare but may include mild gastrointestinal upset.[7]
-
In cases of very heavy worm loads, the rapid paralysis and expulsion of a large number of worms could potentially lead to an intestinal obstruction, though this is uncommon.[4]
-
Always use caution when performing oral gavage to prevent injury to the animal. Ensure personnel are properly trained in the technique.
-
Do not co-administer with piperazine, as the two drugs have antagonistic mechanisms of action.[5][13]
References
- 1. This compound | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 2. poison.org [poison.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pyrantel - Wikipedia [en.wikipedia.org]
- 5. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo efficacy of this compound as a post-exposure prophylactic for rat lungworm (Angiostrongylus cantonensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DailyMed - this compound suspension [dailymed.nlm.nih.gov]
- 13. Pin Rid, Pin X (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Application Notes and Protocols for Developing a Stable Pyrantel Pamoate Formulation for Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrantel pamoate is a broad-spectrum anthelmintic agent effective against a variety of intestinal nematodes. Its use in laboratory animals is crucial for maintaining animal health and ensuring the validity of research data. However, its poor aqueous solubility presents a significant challenge in developing stable and effective oral formulations. These application notes provide a comprehensive guide to developing a stable oral suspension of this compound suitable for laboratory animals, with a focus on ensuring stability, palatability, and ease of administration.
This compound is a yellow, crystalline powder that is practically insoluble in water.[1][2] It is stable under normal storage conditions but can be degraded by strong acids, bases, oxidizing agents, and prolonged exposure to light and air.[3][4][5] Due to its low solubility, oral formulations are typically suspensions or pastes. The tasteless nature of the drug requires the incorporation of palatability enhancers to ensure voluntary ingestion by laboratory animals.[6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for formulation development.
| Property | Value | Reference |
| Molecular Formula | C34H30N2O6S | [6] |
| Molecular Weight | 594.68 g/mol | [1] |
| Appearance | Light yellow to yellow crystalline powder | [1] |
| Solubility | Practically insoluble in water and methanol; soluble in dimethyl sulfoxide; sparingly soluble in N,N-dimethylformamide. | [1][2][7] |
| Melting Point | 256 - 264°C (with decomposition) | [1] |
| Stability | Stable under normal conditions; sensitive to strong acids, bases, oxidizing agents, light, and air. | [3][4][5] |
Formulation Strategy: Oral Suspension
An oral suspension is a suitable dosage form for poorly water-soluble drugs like this compound, offering advantages in terms of dosing flexibility and ease of administration to animals of varying sizes. The key objectives for this formulation are to ensure content uniformity, physical stability (i.e., prevent caking and ensure redispersibility), and chemical stability of the active pharmaceutical ingredient (API) over the product's shelf life.
Excipient Selection
The choice of excipients is critical for the stability and performance of the suspension.
| Excipient Category | Example | Function |
| Suspending Agent | Xanthan Gum (0.2 - 0.5% w/v) | Increases viscosity to prevent rapid sedimentation of this compound particles. |
| Wetting Agent | Polysorbate 80 (0.1 - 0.5% w/v) | Reduces the surface tension between the drug particles and the vehicle, facilitating uniform dispersion. |
| Preservatives | Potassium Sorbate (0.1 - 0.2% w/v) and Sodium Benzoate (0.1 - 0.2% w/v) | Prevent microbial growth in the aqueous formulation. |
| Sweetener/Palatability Enhancer | Sucralose (0.1 - 0.5% w/v), Vanilla Custard Flavor | Masks the taste of the drug and improves voluntary acceptance by animals.[4][8] |
| pH Modifier | Citric Acid/Sodium Citrate Buffer | Maintain a stable pH (typically between 4.5 and 6.0) to prevent chemical degradation.[9] |
| Vehicle | Purified Water | The continuous phase of the suspension. |
Experimental Protocols
Preparation of this compound Oral Suspension (50 mg/mL)
This protocol outlines the preparation of a 100 mL batch of a stable and palatable this compound oral suspension.
Materials:
-
This compound (equivalent to 5.0 g of pyrantel base)
-
Xanthan Gum (0.3 g)
-
Polysorbate 80 (0.2 g)
-
Potassium Sorbate (0.15 g)
-
Sodium Benzoate (0.15 g)
-
Sucralose (0.2 g)
-
Vanilla Custard Flavor (as required)
-
Citric Acid Monohydrate (to adjust pH)
-
Sodium Citrate Dihydrate (to adjust pH)
-
Purified Water (q.s. to 100 mL)
Protocol:
-
Prepare the Suspending Vehicle:
-
In a beaker, dissolve the potassium sorbate, sodium benzoate, and sucralose in approximately 70 mL of purified water with gentle heating and stirring.
-
Allow the solution to cool to room temperature.
-
Slowly disperse the xanthan gum into the solution while stirring vigorously with a high-shear mixer to avoid clumping. Continue mixing until a uniform, viscous gel is formed.
-
-
Prepare the Drug Dispersion:
-
In a separate small beaker, wet the this compound powder with polysorbate 80 and a small amount of the suspending vehicle to form a smooth paste. This step is crucial for ensuring proper dispersion of the hydrophobic drug particles.
-
-
Combine and Homogenize:
-
Gradually add the drug paste to the suspending vehicle while mixing.
-
Rinse the beaker used for the paste with a small amount of the vehicle to ensure complete transfer of the drug.
-
Add the vanilla custard flavor and mix until uniform.
-
-
pH Adjustment and Final Volume:
-
Check the pH of the suspension and adjust to a target range of 4.5 - 6.0 using a citric acid/sodium citrate buffer solution.
-
Transfer the suspension to a 100 mL graduated cylinder and add purified water to reach the final volume.
-
Homogenize the final suspension using a high-shear mixer to ensure a uniform distribution of the drug particles.
-
-
Packaging and Storage:
-
Transfer the final suspension into a light-resistant container and store at controlled room temperature (20-25°C).
-
Stability-Indicating HPLC Method for this compound
This method is adapted from a validated RP-HPLC method for the simultaneous estimation of this compound and albendazole and can be used to assess the stability of the formulation.[10][11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | 0.1% Potassium Dihydrogen Orthophosphate (pH 4.8 with triethylamine) : Acetonitrile : Methanol (40:40:20 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 311 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Protocol:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 40 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the oral suspension equivalent to a known amount of this compound.
-
Disperse the sample in a suitable volume of a solvent in which this compound is soluble (e.g., dimethyl sulfoxide) and then dilute with the mobile phase to the same concentration as the standard solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
The retention time for this compound is expected to be around 2.16 minutes.[10]
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
-
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the this compound drug substance.
Protocol:
-
Acid Degradation: Reflux the drug solution in 2N HCl at 60°C for 30 minutes.[10]
-
Alkali Degradation: Reflux the drug solution in 2N NaOH at 60°C for 30 minutes.[10]
-
Oxidative Degradation: Treat the drug solution with 20% hydrogen peroxide at 60°C for 30 minutes.[10]
-
Thermal Degradation: Expose the solid drug to dry heat at 105°C for 6 hours.[10]
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Visualization of Key Processes
Experimental Workflow for Formulation Development
Caption: Workflow for this compound formulation development.
Signaling Pathway of this compound in Nematodes
This compound acts as a selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis of the worms.[2][7]
Caption: this compound's mechanism of action in nematodes.
Conclusion
The development of a stable and palatable oral formulation of this compound for laboratory animals is achievable through a systematic approach to formulation and analytical development. The provided protocols for an oral suspension and a stability-indicating HPLC method offer a solid foundation for researchers and drug development professionals. Careful selection of excipients to ensure physical and chemical stability, coupled with the incorporation of appropriate flavoring agents, will result in a formulation that is both effective and well-accepted by laboratory animals, thereby contributing to the reliability and success of preclinical research.
References
- 1. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits | PLOS Pathogens [journals.plos.org]
- 2. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a RP-HPLC method for quality control of oxantel pamoate, pyrantel pamoat and praziquantel in tablets | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | C34H30N2O6S | CID 5281033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. pharmascholars.com [pharmascholars.com]
- 11. pharmascholars.com [pharmascholars.com]
Application Notes and Protocols for Calculating Pyrantel Pamoate Dose-Response Curves in Helminths
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrantel pamoate is a widely used anthelmintic medication for treating infections caused by various intestinal nematodes in both human and veterinary medicine.[1][2] Its mechanism of action involves targeting the neuromuscular system of susceptible parasites.[3] Pyrantel acts as a depolarizing neuromuscular blocking agent, mimicking the neurotransmitter acetylcholine.[2] It binds to nicotinic acetylcholine receptors on the muscle cells of helminths, leading to a sustained activation and causing continuous muscle contraction.[3] This spastic paralysis results in the worms losing their grip on the intestinal wall and being expelled from the host's body.[3][4]
The emergence of anthelmintic resistance in helminth populations necessitates robust and standardized methods for determining the efficacy of drugs like this compound.[5] Dose-response assays are crucial for quantifying the susceptibility of a parasite population to a specific drug, typically by calculating the concentration of the drug that induces a 50% effect (EC50) or inhibition (IC50). These values are essential for monitoring resistance, screening new anthelmintic compounds, and optimizing dosing regimens.
These application notes provide detailed protocols for conducting in vitro dose-response assays to evaluate the efficacy of this compound against various helminth species.
Signaling Pathway of this compound
This compound's primary mode of action is the induction of spastic paralysis in susceptible helminths through the activation of nicotinic acetylcholine receptors (nAChRs) on their muscle cells.
Experimental Protocols
Several in vitro assays can be employed to determine the dose-response relationship of this compound in helminths. The choice of assay often depends on the helminth species, the available life stage, and the specific research question. Commonly used methods include the Larval Development Assay (LDA), Larval Motility Assay (LMA), and the Egg Hatch Assay (EHA).
Larval Development Assay (LDA)
The LDA is used to assess the ability of a drug to inhibit the development of nematode larvae from one stage to the next, typically from the first-stage larvae (L1) or third-stage larvae (L3) to the subsequent stage.
Protocol for Haemonchus contortus
-
Preparation of Larvae:
-
Collect fresh fecal samples from sheep infected with H. contortus.
-
Culture the feces at 27°C for 7 days to allow eggs to hatch and develop into third-stage larvae (L3).[6]
-
Harvest the L3 larvae using a Baermann apparatus.
-
Exsheath the L3 larvae by incubation in a solution of 0.17% w/v active Cl₂ for 15 minutes at 40°C and 10% CO₂.[6]
-
Wash the exsheathed L3s (xL3s) multiple times with sterile 0.9% NaCl.[6]
-
-
Assay Setup:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Dispense approximately 100 xL3s into each well of a 96-well microtiter plate.[7]
-
Add the different concentrations of this compound to the wells. Include positive controls (a known effective anthelmintic like monepantel) and negative controls (no drug).[7]
-
-
Incubation and Evaluation:
-
Incubate the plates at 37°C in a humidified atmosphere with 10% CO₂ for 7 days.
-
After incubation, assess the development of the larvae to the fourth stage (L4) under a microscope.
-
The percentage of inhibition of development is calculated for each drug concentration relative to the negative control.
-
Larval Motility Assay (LMA)
The LMA directly measures the effect of this compound on the motility of helminth larvae.
Protocol for Ancylostoma caninum
-
Preparation of Larvae:
-
Obtain third-stage larvae (L3) of A. caninum from fecal cultures.
-
Wash the larvae to remove debris.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in a suitable buffer or culture medium.
-
Add a standardized number of L3 larvae to each well of a 96-well plate.
-
Add the this compound dilutions to the wells. Include appropriate controls.
-
-
Incubation and Evaluation:
-
Incubate the plates at a controlled temperature (e.g., 37°C).
-
At predetermined time points (e.g., 24, 48, 72 hours), visually assess larval motility under a microscope. Larvae are often scored as motile or non-motile.
-
Some studies have noted a biphasic dose-response curve for pyrantel in A. caninum using LMA, which should be considered during data analysis.[8]
-
Egg Hatch Assay (EHA)
The EHA is used to determine the effect of an anthelmintic on the hatching of helminth eggs.
Protocol for Ancylostoma caninum
-
Preparation of Eggs:
-
Isolate helminth eggs from fresh fecal samples using standard flotation and sieving techniques.
-
Wash the eggs to remove fecal debris.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
Add a known number of eggs to each well of a 96-well plate.
-
Add the drug dilutions to the wells.
-
-
Incubation and Evaluation:
-
Incubate the plates under conditions that promote hatching (e.g., 25-28°C) for a specified period (e.g., 48 hours).
-
Count the number of hatched larvae and unhatched eggs in each well.
-
Calculate the percentage of egg hatch inhibition for each concentration.
-
Experimental Workflow Diagram
Data Presentation
The quantitative data obtained from dose-response assays should be summarized in a clear and structured format to facilitate comparison between different helminth species, isolates, or drug candidates.
Table 1: In Vitro Efficacy of this compound against Various Helminth Species
| Helminth Species | Life Stage | Assay Type | IC50 / EC50 (µM) | Resistance Ratio (RR) | Reference |
| Ancylostoma caninum (Susceptible Isolate) | L3 | LAMA | - | - | [5] |
| Ancylostoma caninum (Resistant Isolate) | L3 | LAMA | - | 17 | [5] |
| Ancylostoma caninum (Susceptible - WMD) | Larvae | LDA | - | - | [9][10] |
| Ancylostoma caninum (Resistant - KGR) | Larvae | LDA | - | - | [9][10] |
| Ancylostoma caninum (Resistant - BCR) | Larvae | LDA | - | - | [9][10] |
| Trichuris muris | Adult | Motility Assay | - | - | [11] |
Note: Specific IC50/EC50 values were not consistently provided in the search results, but the table structure is presented for guidance. The resistance ratio is calculated by dividing the IC50 of the resistant isolate by the IC50 of the susceptible isolate.[9]
Data Analysis and Interpretation
The data from dose-response assays are typically plotted with the drug concentration on the x-axis (usually on a logarithmic scale) and the percentage of inhibition or effect on the y-axis. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis. From this curve, key parameters such as the EC50 or IC50 can be determined. Software such as GraphPad Prism is commonly used for this analysis.[9][10]
It is important to note that the in vitro efficacy of this compound may not always directly correlate with its in vivo effectiveness.[12] Factors such as drug metabolism by the host and the specific microenvironment of the gastrointestinal tract can influence the drug's activity. Therefore, in vitro results should be interpreted with caution and, when possible, validated with in vivo studies.
References
- 1. Pyrantel - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Application of in vitro anthelmintic sensitivity assays to canine parasitology: detecting resistance to pyrantel in Ancylostoma caninum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic Characterization of Two Ancylostoma caninum Isolates with Different Susceptibilities to the Anthelmintic Pyrantel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altered larval activation response associated with multidrug resistance in the canine hookworm Ancylostoma caninum | Parasitology | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuromuscular Transmission in C. elegans with Pyrantel Pamoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caenorhabditis elegans is a powerful model organism for studying the genetics and molecular mechanisms of neuromuscular transmission due to its simple, well-defined nervous system and genetic tractability. The neuromuscular junction (NMJ) in C. elegans, where motor neurons release acetylcholine (ACh) to activate nicotinic acetylcholine receptors (nAChRs) on body wall muscles, is the primary site of action for several anthelmintic drugs.
Pyrantel pamoate is a selective agonist for nematode nAChRs. Its application induces excessive muscle depolarization, leading to spastic paralysis. This potent and specific action makes pyrantel an invaluable tool for researchers investigating various aspects of neuromuscular function, including nAChR composition and function, synaptic transmission, and for screening compounds that modulate cholinergic signaling. This document provides detailed protocols for using pyrantel in C. elegans-based assays and presents data illustrating its mechanism of action.
Mechanism of Action
Pyrantel acts as a potent agonist at the postsynaptic nAChRs located on the body wall muscles of C. elegans. These receptors are ligand-gated ion channels that, upon binding to acetylcholine or an agonist like pyrantel, open to allow an influx of cations, leading to membrane depolarization and muscle contraction.
The primary target of pyrantel is the L-type nAChR, a heteropentameric receptor composed of several subunits. Genetic studies in C. elegans have identified key subunits necessary for sensitivity to pyrantel and the related drug levamisole, including UNC-29 and LEV-1 (non-α subunits), and UNC-38 , UNC-63 , and LEV-8 (α-subunits)[1][2]. Mutations in the genes encoding these subunits, particularly unc-29 and unc-38, confer strong resistance to pyrantel, demonstrating their critical role in forming the functional receptor that pyrantel targets[1][3]. Continuous activation of these receptors by pyrantel leads to a sustained state of muscle contraction, resulting in the characteristic spastic paralysis of the worm[3][4].
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway at the C. elegans neuromuscular junction and the site of action for pyrantel.
Caption: Pyrantel action at the C. elegans NMJ.
Applications
-
Functional Analysis of nAChRs: Pyrantel assays are fundamental for characterizing the roles of specific nAChR subunits. Strains with mutations in genes like unc-29 or unc-38 exhibit strong resistance, confirming the involvement of these subunits in the pyrantel-sensitive receptor complex.
-
Screening for Anthelmintic Resistance: These assays can be adapted for high-throughput screening to identify genetic mutations or chemical compounds that confer resistance or hypersensitivity to cholinergic anthelmintics.
-
Drug Discovery: By using pyrantel as a positive control, researchers can screen for novel compounds that modulate neuromuscular transmission, identifying potential new drug candidates.
-
General Neuromuscular Function: The paralysis phenotype provides a robust readout for the overall health of the neuromuscular system.
Experimental Protocols
Protocol 1: Pyrantel-Induced Paralysis Assay on Solid Media
This protocol is used to quantify the rate of paralysis of a worm population on a solid substrate.
A. Materials
-
Nematode Growth Medium (NGM) agar plates (60 mm)
-
E. coli OP50 culture
-
This compound stock solution (e.g., 100 mM in DMSO or water)
-
M9 buffer
-
Platinum worm pick
-
Synchronized population of L4 or young adult C. elegans
B. Procedure
-
Plate Preparation:
-
Prepare NGM agar plates. After autoclaving and cooling the media to ~55°C, add the this compound stock solution to the desired final concentration (e.g., 1 mM). Mix thoroughly before pouring the plates.
-
Alternatively, for compounds that are not heat-stable, spread a concentrated solution of pyrantel onto the surface of pre-poured NGM plates and allow it to dry.
-
Seed the plates with a small lawn of E. coli OP50 and let them dry overnight at room temperature.
-
-
Worm Synchronization:
-
Prepare a synchronized population of worms by standard sodium hypochlorite treatment of gravid adults to isolate eggs.
-
Allow the eggs to hatch and develop to the late L4 or young adult stage at 20°C.
-
-
Paralysis Assay:
-
Using a platinum pick, transfer 20-30 synchronized young adult worms to the center of a pyrantel-containing NGM plate.
-
Incubate the plates at 20°C.
-
Score the worms for paralysis at regular intervals (e.g., every 15-30 minutes). A worm is considered paralyzed if it fails to move its entire body when prodded gently with a platinum wire. Pharyngeal pumping or twitching of the head or tail does not count as movement.
-
Continue scoring until all worms on the control (no drug) plate are still active and most worms on the experimental plates are paralyzed.
-
-
Data Analysis:
-
For each plate, calculate the percentage of paralyzed worms at each time point.
-
Plot the percentage of paralyzed worms against time to generate a paralysis curve.
-
The time at which 50% of the population is paralyzed (PT50) can be calculated to compare sensitivity between different strains or conditions.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical pyrantel paralysis assay.
Caption: Workflow for a C. elegans paralysis assay.
Data Presentation
The sensitivity of C. elegans to pyrantel is critically dependent on the integrity of the L-type nAChR. Mutations in the genes encoding subunits of this receptor lead to significant resistance.
Table 1: Effect of Pyrantel on Wild-Type and nAChR Mutant C. elegans
| Strain | Genotype Description | Pyrantel Effect | Reference |
| N2 (Wild-Type) | Standard laboratory strain | Sensitive; exhibits spastic paralysis. IC50 for thrashing inhibition is approximately 81µM after 40 minutes. | [5] |
| unc-29 | Loss-of-function in a non-α nAChR subunit | Highly resistant; pyrantel-induced currents in body wall muscle are significantly reduced or abolished. | [1][3] |
| unc-38 | Loss-of-function in an α nAChR subunit | Highly resistant; pyrantel-induced currents in body wall muscle are significantly reduced. Thrashing is reduced but not abolished. | [3][6] |
| lev-8 | Loss-of-function in a novel nAChR subunit | Resistant to pyrantel-induced paralysis and thrashing inhibition. | [5] |
Note: IC50 and resistance levels can vary based on the specific assay conditions (e.g., drug concentration, exposure time, and assay type - liquid vs. solid media).
Conclusion
This compound is a robust and reliable pharmacological tool for the in-vivo study of neuromuscular transmission in C. elegans. The paralysis assays described here are highly reproducible and provide a clear phenotypic readout for the function of the L-type nicotinic acetylcholine receptor. By comparing the response of wild-type animals to that of genetic mutants, researchers can dissect the molecular components of the synapse and screen for new therapeutic agents targeting the neuromuscular system.
References
- 1. Caenorhabditis elegans Levamisole Resistance Geneslev-1, unc-29, and unc-38 Encode Functional Nicotinic Acetylcholine Receptor Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrantel Pamoate Efficacy Against Resistant Nematode Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the efficacy of pyrantel pamoate against resistant nematode strains.
Troubleshooting Guides
Problem 1: Reduced Efficacy of this compound in In Vivo Studies
Symptom: Fecal Egg Count Reduction Test (FECRT) shows less than 90-95% efficacy after this compound administration.
Possible Causes and Solutions:
-
Anthelmintic Resistance: The nematode population may have developed resistance to this compound.
-
Solution 1: Combination Therapy: Administer this compound in combination with an anthelmintic from a different class. Synergistic combinations can enhance efficacy against resistant worms.
-
This compound and Ivermectin: This combination has shown high efficacy against various nematodes.[1]
-
This compound and Oxibendazole: This combination has demonstrated additive effects in controlling equine cyathostomins.
-
-
Solution 2: Alternative Dosing Regimens: Standard dosing may be insufficient for resistant strains.
-
-
Improper Drug Administration: Incorrect dosage or administration can lead to reduced efficacy.
-
Solution: Ensure accurate weight-based dosing and proper oral administration. For suspension formulations, shake well before use.
-
-
Rapid Re-infection: A high environmental load of infective larvae can lead to rapid re-infection, masking the drug's efficacy.
-
Solution: Implement pasture management strategies to reduce larval contamination.
-
Problem 2: Inconsistent Results in In Vitro Larval Motility Assays
Symptom: High variability in larval motility inhibition between replicate wells or experiments.
Possible Causes and Solutions:
-
Assay Conditions: Suboptimal assay conditions can affect larval viability and motility.
-
Solution: Standardize media type, concentration, and larval density. Ensure consistent temperature and humidity during incubation.
-
-
Larval Health: Poor larval health can lead to erratic motility.
-
Solution: Use freshly hatched and healthy L3 larvae. Visually inspect larvae for vigor before starting the assay.
-
-
Drug Solubilization: Poor solubility of this compound or other compounds can result in inconsistent concentrations.
-
Solution: Use appropriate solvents (e.g., DMSO) to prepare stock solutions and ensure complete solubilization before adding to the assay medium. Perform serial dilutions carefully.
-
Frequently Asked Questions (FAQs)
Mechanism of Action and Resistance
Q1: How does this compound work?
A1: this compound is a depolarizing neuromuscular blocking agent.[5] It acts as an agonist at nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[6][7] This leads to a sustained activation of these receptors, causing spastic paralysis of the worms. The paralyzed worms lose their grip on the intestinal wall and are expelled from the host's body.[5]
Q2: What is the molecular basis of this compound resistance?
A2: Resistance to this compound is primarily associated with mutations in the genes encoding subunits of the nicotinic acetylcholine receptors (nAChRs), the drug's target. Key genes implicated in resistance include unc-29, unc-38, and unc-63, which encode for different nAChR subunits. Mutations in these genes can alter the receptor's structure, reducing its affinity for pyrantel and diminishing the drug's paralytic effect.
Q3: How can I detect this compound resistance in my nematode population?
A3: The most common method for detecting anthelmintic resistance in vivo is the Fecal Egg Count Reduction Test (FECRT). A reduction of less than 90-95% in fecal egg counts after treatment suggests resistance. For in vitro assessment, larval motility assays can be used to determine the concentration of this compound required to inhibit larval movement. Molecular techniques, such as allele-specific PCR, can be used to detect specific resistance-associated mutations in the nAChR genes.
Optimizing Efficacy: Combination Therapy
Q4: Why is combination therapy recommended for resistant nematodes?
A4: Combining anthelmintics with different mechanisms of action can overcome resistance to a single drug. This approach can produce a synergistic or additive effect, where the combined efficacy is greater than the sum of the individual drugs. It also reduces the selection pressure for resistance to a single compound.
Q5: What are some effective synergistic combinations with this compound?
A5:
-
This compound and Ivermectin: This combination has been shown to be highly effective against a broad spectrum of nematodes, including heartworm, hookworms, and ascarids in dogs.[1]
-
This compound and Oxibendazole: Studies in horses have demonstrated an additive effect of this combination against cyathostomins.
-
This compound and Febantel: This combination has shown synergistic effects in mice infected with Heterakis spumosa.
Experimental Protocols and Data
Q6: Can you provide a summary of efficacy data for this compound and its combinations?
A6: The following tables summarize quantitative data from various studies.
Table 1: Efficacy of this compound and Combinations Against Various Nematodes
| Treatment | Nematode Species | Host | Efficacy (%) | Citation |
| This compound | Ancylostoma spp. | Dogs | 98.3 | |
| This compound + Ivermectin | Toxocara canis | Dogs | 90.1 | [1] |
| This compound + Ivermectin | Toxascaris leonina | Dogs | 99.2 | [1] |
| This compound + Ivermectin | Ancylostoma caninum | Dogs | 98.5 | [1] |
| This compound + Ivermectin | Uncinaria stenocephala | Dogs | 98.7 | [1] |
| This compound + Oxibendazole | Cyathostomins | Horses | 96.35 |
Table 2: In Vitro IC50 Values of this compound Against Nematode Larvae
| Nematode Species | Larval Stage | IC50 (µg/mL) | Citation |
| Necator americanus | L3 | 2.0 | |
| Necator americanus | Adult | 7.6 |
Q7: Where can I find detailed experimental protocols?
A7: Detailed methodologies for key experiments are provided below.
Detailed Experimental Protocols
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
Objective: To assess the in vivo efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.
Materials:
-
Fecal collection containers
-
Microscope slides and coverslips
-
Saturated salt solution (e.g., sodium nitrate)
-
McMaster counting chamber
-
Microscope
Procedure:
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from a representative group of animals (at least 10-15 per group).
-
Treatment: Administer the calculated dose of this compound (or combination) to the treatment group. A control group should remain untreated.
-
Post-treatment Sampling (Day 10-14): Collect individual fecal samples from the same animals in both the treatment and control groups.[2]
-
Fecal Egg Count: a. Weigh 2g of feces from each sample. b. Mix the feces with 28 mL of saturated salt solution. c. Strain the mixture through a sieve to remove large debris. d. Using a pipette, fill both chambers of the McMaster slide. e. Let the slide sit for 5 minutes to allow the eggs to float to the surface. f. Count the number of eggs within the grid of both chambers under a microscope at 100x magnification. g. Calculate the eggs per gram (EPG) of feces using the formula: EPG = (Count in chamber 1 + Count in chamber 2) * 50.
-
Calculate Percent Reduction: % Reduction = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of treatment group pre-treatment)] * 100
Troubleshooting the FECRT:
-
Low egg counts pre-treatment: Can lead to inaccurate reduction percentages. Ensure animals have a sufficient baseline infection.
-
Improper sample storage: Egg hatching can occur at warm temperatures. Refrigerate samples if not processed immediately.
-
Variation in egg shedding: Individual animal variation is normal. Using a sufficient number of animals in each group helps to mitigate this.
Protocol 2: Larval Motility Assay (In Vitro)
Objective: To determine the concentration-dependent effect of an anthelmintic on the motility of nematode larvae.
Materials:
-
96-well microplates
-
Nematode larvae (L3 stage)
-
Assay medium (e.g., PBS, RPMI)
-
This compound stock solution (in DMSO)
-
Automated motility tracking system or microscope
-
Incubator
Procedure:
-
Larval Preparation: Wash and suspend L3 larvae in the chosen assay medium to a known concentration (e.g., 50-100 larvae per 50 µL).
-
Drug Dilution: Prepare a serial dilution of the this compound stock solution in the assay medium to achieve the desired final concentrations. Include a vehicle control (DMSO only) and a negative control (medium only).
-
Assay Setup: a. Add 50 µL of the larval suspension to each well of a 96-well plate. b. Add 50 µL of the corresponding drug dilution to each well.
-
Incubation: Incubate the plate at a temperature suitable for the nematode species (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).
-
Motility Assessment: a. Automated System: Use a real-time cell monitoring system (like xCELLigence) or a commercial worm tracker to quantify larval movement. b. Microscopic Examination: Visually score the percentage of motile larvae in each well at different time points. A larva is considered non-motile if it does not move after gentle prodding.
-
Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of larval motility).
Troubleshooting Larval Motility Assays:
-
Edge effects: Evaporation from the outer wells can concentrate the drug. Avoid using the outermost wells or fill them with sterile medium.
-
Larval clumping: Can interfere with accurate motility readings. Using appropriate larval densities and surfactants can help.
-
Subjectivity in manual counting: Automated systems provide more objective and reproducible data. If counting manually, have multiple individuals score the plates blindly.
Visualizations
References
- 1. Efficacy of ivermectin and this compound combined in a chewable formulation against heartworm, hookworm, and ascarid infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrantel resistance alters nematode nicotinic acetylcholine receptor single-channel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits | PLOS Pathogens [journals.plos.org]
- 5. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo efficacy of this compound as a post-exposure prophylactic for rat lungworm (Angiostrongylus cantonensis) - PMC [pmc.ncbi.nlm.nih.gov]
mitigating pyrantel pamoate assay variability and ensuring reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability and ensure reproducibility in pyrantel pamoate assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound HPLC assays?
A1: Variability in this compound HPLC assays can stem from several factors:
-
Column Performance: The USP assay method utilizes a bare silica column, which can be less robust than reversed-phase columns due to the variable nature of the adsorbed water layer.[1] This can lead to shifts in retention time and poor peak shape.
-
Sample Preparation: this compound is sparingly soluble in many common solvents. Incomplete dissolution or precipitation of the analyte can lead to inaccurate and variable results. The use of diluents like acetonitrile/water with a small amount of sodium hydroxide or dimethylformamide is often necessary to ensure complete dissolution.[1][2]
-
Mobile Phase Composition: The composition and pH of the mobile phase are critical. For instance, in a method for the simultaneous estimation of this compound, praziquantel, and febantel, a mobile phase of phosphate buffer and acetonitrile (60:40% v/v) with the pH adjusted to 3.0 was found to be optimal.[3] Small variations in mobile phase preparation can affect chromatography.
-
Light Sensitivity: this compound is light-sensitive. Assays should be performed using low-actinic glassware, and solutions should be protected from unnecessary exposure to bright light to prevent degradation.[4]
Q2: My pyrantel peak is tailing or showing poor symmetry. What can I do?
A2: Peak tailing in this compound assays is a common issue. Here are some troubleshooting steps:
-
Column Choice: Consider using a more robust column, such as a Phenyl Hydride or C18 column, instead of the bare silica column suggested in the USP method.[1][3] These columns often provide better peak symmetry.
-
Mobile Phase pH: Ensure the mobile phase pH is controlled. For a C18 column, a mobile phase containing a buffer at pH 3.0 has been shown to produce symmetrical peaks.[3]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: Contaminants from previous injections can cause peak tailing. Wash the column thoroughly with a strong solvent.
Q3: I am observing inconsistent retention times. How can I improve reproducibility?
A3: Inconsistent retention times are often related to the stability of the chromatographic system.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and degas it thoroughly to prevent bubble formation, which can affect the flow rate.[3]
-
Temperature Control: Use a column oven to maintain a constant column temperature, as temperature fluctuations can cause retention time shifts.[5]
-
Flow Rate Consistency: Check the HPLC pump for any signs of leakage or malfunction that could lead to an inconsistent flow rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Injection failure | Check autosampler and syringe for proper functioning. |
| Detector issue | Ensure the detector lamp is on and the correct wavelength (e.g., 288 nm or 240 nm) is set.[1][3] | |
| Sample degradation | Prepare fresh samples and protect them from light.[4] | |
| Poor resolution between pyrantel and other peaks | Inappropriate mobile phase | Optimize the mobile phase composition, for example, by adjusting the buffer-to-acetonitrile ratio.[3] |
| Unsuitable column | A C18 or Phenyl Hydride column may provide better resolution than a bare silica column.[1][3] | |
| Baseline noise or drift | Contaminated mobile phase or column | Use HPLC-grade solvents and filter the mobile phase. Flush the column with a strong solvent. |
| Detector lamp aging | Replace the detector lamp if it is nearing the end of its lifespan. |
Experimental Protocols
Protocol 1: HPLC Assay for this compound (Alternative to USP Method)
This method demonstrates excellent repeatability and meets USP system suitability for resolution.[1]
-
Column: Cogent Phenyl Hydride™, 4µm, 100Å (4.6 x 75mm)[1]
-
Mobile Phase:
-
A: DI Water / 0.1% Trifluoroacetic Acid (TFA) v/v
-
B: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) v/v
-
-
Gradient:
Time (minutes) %B 0 20 2 20 11 80 | 12 | 20 |
-
Post Time: 3 minutes
-
Flow Rate: 1.0 mL/minute
-
Injection Volume: 5 µL
-
Detection: UV at 288 nm[1]
-
Sample Preparation:
Protocol 2: Simultaneous Estimation of this compound, Praziquantel, and Febantel by RP-HPLC
This method is validated for its accuracy, precision, and robustness.[3]
-
Column: C18 (250 x 4.6mm, 5µm particle size)
-
Mobile Phase: 0.05M KH2PO4 Buffer: Acetonitrile (60:40% v/v), pH adjusted to 3.0 with triethylamine.[3]
-
Flow Rate: 1.0 mL/minute
-
Detection: UV at 240 nm[3]
-
Sample Preparation (from tablets):
-
Weigh and powder tablets.
-
Transfer powder equivalent to 36 mg of this compound into a 50 mL volumetric flask.
-
Dissolve with a few mL of mobile phase, then make up the volume with the mobile phase.
-
Sonicate and filter the solution.
-
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound Assays
| Parameter | Method 1 (Simultaneous with Praziquantel & Febantel)[3] | Method 2 (Simultaneous with Albendazole)[6] | Method 3 (Simultaneous with Praziquantel)[7] |
| Linearity Range (µg/mL) | 18 - 54 | 10 - 60 | 20 - 60 |
| % Recovery | 99.77 ± 0.490 | 99.29 | 98.44 - 100.35 |
| Intraday Precision (%RSD) | 0.608 - 0.818 | < 2 | Not specified |
| Interday Precision (%RSD) | 0.571 - 0.985 | < 2 | Not specified |
| LOD (µg/mL) | Not specified | 0.02 | Not specified |
| LOQ (µg/mL) | Not specified | 0.05 | Not specified |
Visualizations
Caption: HPLC workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound HPLC assays.
References
- 1. This compound Analyzed With HPLC - AppNote [mtc-usa.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. rjptonline.org [rjptonline.org]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. ijpsr.com [ijpsr.com]
- 6. pharmascholars.com [pharmascholars.com]
- 7. View of A VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF this compound AND PRAZIQUANTEL IN BULK AND PHARMACEUTICAL DOSAGE FORM | International Journal of Pharmacy and Pharmaceutical Sciences [journals.innovareacademics.in]
Technical Support Center: Enhancing the Palatability of Pyrantel Pamoate Formulations
Welcome to the technical support center for improving the palatability of pyrantel pamoate formulations in animal studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for successful study outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my animal model refusing to consume the this compound formulation?
A1: this compound is known for its bitter taste, which is a primary reason for refusal. Animals, particularly cats, are highly sensitive to bitter compounds and may reject formulations based on taste and smell.[1][2][3] Other factors influencing acceptance include the formulation's texture, shape, and size.[4]
Q2: What are the most effective initial strategies for taste-masking this compound?
A2: The simplest and often most effective initial strategies involve the addition of flavors and sweeteners. Meat-based flavors like beef, chicken, and liver are generally well-received by dogs, while cats may prefer fish, liver, or meat flavors.[1] The use of complex palatants that appeal to both taste and smell can significantly increase voluntary uptake.[5]
Q3: Are there differences in palatability preferences between dogs and cats?
A3: Yes, there are significant differences. Dogs are generally more food-motivated and may accept a wider range of flavors and formats.[6] Cats are known to be more discerning and may have strong preferences for specific textures and flavors.[1][4] For instance, cats often prefer oil-based liquid formulations over water-based ones and may be more sensitive to the texture of a formulation.[1] It's also noteworthy that cats cannot taste sweetness.[1][7]
Q4: Can the physical form of the dosage affect palatability?
A4: Absolutely. The texture, size, and shape of a tablet or chew can significantly impact its acceptance.[4] For example, a tablet that is too hard or a chew that is overly chewy may be rejected even if the flavor is appealing.[5] For cats, smaller "mini-tablets" may be more readily accepted, especially when hidden in a palatable food item.[2][3]
Q5: How can I quantitatively measure the palatability of my formulation?
A5: The two standard methods for quantifying palatability are the acceptance test (one-bowl test) and the preference test (two-bowl test).[5][8][9] The acceptance test measures the voluntary intake of a single formulation, providing a direct measure of compliance.[5][10] The preference test involves offering two formulations simultaneously to determine which the animal prefers.[5][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Complete Refusal of Formulation | - Extremely bitter taste perception.- Unappealing aroma.- Neophobia (fear of new foods). | - Enhance Flavor and Aroma: Incorporate highly palatable, species-appropriate flavors (e.g., meat, fish).[1] Consider adding an enticing aroma.[5]- Microencapsulation: Coat the this compound particles to create a physical barrier between the bitter drug and the animal's taste buds.- Habituation: Gradually introduce the placebo formulation over several days before introducing the active formulation. |
| Inconsistent or Partial Consumption | - Unpleasant texture or mouthfeel.- Large dosage size.- Satiety. | - Optimize Texture: If using a chewable format, ensure it is not too hard or overly chewy.[5]- Reduce Size: If possible, create smaller, more manageable dosage units.[2]- Timing of Administration: Offer the formulation when the animal is likely to be hungry, for instance, a few hours after their main meal.[5] |
| High Variability in Acceptance Among Study Animals | - Individual animal preferences.- Social dynamics in group-housed animals. | - Individual Preference Testing: Conduct preliminary preference tests to identify individual flavor or format preferences.- Isolate for Dosing: If animals are group-housed, separate them during the administration of the formulation to prevent competition or aversion influenced by other animals. |
| Initial Acceptance Followed by Rejection | - Negative association with post-ingestional effects.- Monotony. | - Evaluate for Adverse Effects: Rule out any mild gastrointestinal upset that the animal may be associating with the formulation.- Vary the Flavor or Format: If the study design allows, alternating between two accepted formulations may help mitigate the "monotony effect." |
| Difficulty in Administering Liquid Formulations | - Unpleasant taste or viscosity.- Stress associated with administration. | - Flavoring: Add species-appropriate flavors. For cats, oil-based formulations are often preferred over water-based ones.[1]- Positive Reinforcement: Associate the administration process with a positive reward. |
Data on Palatability of Formulations Containing this compound
| Animal Model | Formulation | Key Palatants/Features | Acceptance/Preference Rate | Source |
| Dog | Flavored Chewable Tablet (Combination anthelmintic) | Pyrantel, Oxantel, Praziquantel with flavoring | 87.5% voluntary consumption | |
| Dog | Chewable Tablet (Simparica Trio) | Sarolaner, Moxidectin, Pyrantel | 91.9% voluntary consumption | |
| Dog | Placebo Chewable | Animal-origin palatants | 73.3% acceptance | [5] |
| Dog | Placebo Chewable | Non-animal origin palatants | 22.6% acceptance | [5] |
| Dog | Control Placebo Chewable | Standard excipients | 94.4% acceptance | [5] |
| Cat | Paste and Granule Formulations | This compound | Efficacy data reported, but specific palatability rates not provided. Pastes are generally better accepted by cats than solid doses.[11][12] | [11] |
Experimental Protocols
Protocol 1: Acceptance Test (One-Bowl Test)
Objective: To determine the voluntary acceptance of a single this compound formulation.
Materials:
-
Test formulation (at the correct dosage for each animal)
-
Standard, empty food bowl for each animal
-
Timer
-
Data recording sheets
-
Forceps for handling the formulation
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and the empty food bowls for at least 3 days prior to the study.
-
Fasting: Withhold food for a period appropriate for the species (e.g., 4-5 hours for dogs) to ensure motivation, but do not withhold water.[5]
-
Preparation: At the time of the test, handle the formulation with forceps to avoid transferring human scent. Place the single dose in the center of the bowl.
-
Presentation: Present the bowl with the formulation to the animal in its individual enclosure.
-
Observation: Start the timer and observe the animal for a predetermined period (e.g., 2-5 minutes). Record whether the animal consumes the formulation completely, partially, or not at all.
-
Data Collection: Note the latency to approach the bowl and to consume the formulation. After the observation period, remove the bowl and weigh any remaining formulation to quantify partial consumption.
-
Cross-Over Design: If testing multiple formulations, use a cross-over design where each animal receives each formulation on different days, with a washout period in between.
Protocol 2: Preference Test (Two-Bowl Test)
Objective: To determine the animal's preference between two different this compound formulations.
Materials:
-
Two test formulations (A and B)
-
Two identical, standard, empty food bowls for each animal
-
Timer
-
Data recording sheets
Procedure:
-
Acclimation: Acclimate animals as in the acceptance test.
-
Fasting: Follow the same fasting procedure as the acceptance test.[8]
-
Preparation: Place one dose of formulation A in one bowl and one dose of formulation B in the other.
-
Presentation: Present both bowls simultaneously to the animal, placed an equal distance apart. To avoid side-bias, the position of the bowls (left vs. right) should be randomized for each animal and on each testing day.
-
Observation: Record the "first choice," which is the bowl the animal first sniffs or consumes from. Once the animal consumes one formulation, the other bowl is typically removed to prevent consumption of both active doses.[5]
-
Data Collection: Record the first choice and the total amount consumed from the chosen bowl within the allotted time.
-
Analysis: Calculate the preference ratio by dividing the intake of formulation A by the total intake of both formulations (A+B). A ratio of 0.5 indicates no preference.
Visualizations
Signaling Pathway for Bitter Taste Perception
Bitter taste is primarily mediated by a family of G-protein coupled receptors called Taste 2 Receptors (Tas2Rs).[13] When a bitter compound like this compound binds to a Tas2R on the surface of a taste receptor cell, it initiates a signaling cascade. This cascade involves the activation of the G-protein gustducin, leading to a series of intracellular events that ultimately result in the depolarization of the cell and the transmission of a signal to the brain, which is perceived as bitterness.
Caption: Simplified signaling pathway for bitter taste perception.
Experimental Workflow for Improving Palatability
The process of improving the palatability of a this compound formulation is iterative. It begins with the initial formulation and progresses through cycles of testing and refinement based on the animal's acceptance and preference.
Caption: Iterative workflow for palatability enhancement.
Logical Relationship for Troubleshooting Formulation Refusal
When an animal refuses a formulation, a logical troubleshooting process can help identify the root cause and guide reformulation efforts. This process should systematically evaluate sensory factors.
Caption: Troubleshooting logic for formulation refusal.
References
- 1. What medication flavors do cats prefer? Science says none. - University of Wisconsin School of Veterinary Medicine [vetmed.wisc.edu]
- 2. DSpace [helda.helsinki.fi]
- 3. DSpace [helda.helsinki.fi]
- 4. petflavors.com [petflavors.com]
- 5. Palatability Testing of Oral Chewables in Veterinary Medicine for Dogs [scirp.org]
- 6. This compound for Dogs and Cats | PetMD [petmd.com]
- 7. Pseudogenization of a Sweet-Receptor Gene Accounts for Cats' Indifference toward Sugar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pet Food Palatability Evaluation: A Review of Standard Assay Techniques and Interpretation of Results with a Primary Focus on Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring palatability of pet food products: Sensory components, evaluations, challenges, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the efficacy and safety of two formulations of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bitter taste sensitivity in domestic dogs (Canis familiaris) and its relevance to bitter deterrents of ingestion - PMC [pmc.ncbi.nlm.nih.gov]
addressing pyrantel pamoate degradation in acidic or alkaline buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyrantel pamoate. The following information addresses common issues related to the degradation of this compound in acidic and alkaline buffer systems during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in different pH conditions a concern?
This compound is an anthelmintic drug used to treat intestinal worm infections.[1] It is a salt formed from pyrantel, a tetrahydropyrimidine derivative, and pamoic acid. The stability of this compound is crucial for its efficacy and safety. In solution, particularly under acidic or alkaline conditions, the molecule can undergo degradation, leading to a loss of potency and the formation of potentially undesirable byproducts. Understanding its stability profile across a range of pH values is essential for developing stable formulations and ensuring accurate results in analytical studies.
Q2: How does pH affect the stability of this compound?
This compound is susceptible to hydrolysis, and the rate of this degradation is significantly influenced by pH. Generally, the molecule is more stable in a neutral to slightly acidic pH range (approximately 4.5 to 6.0).[2] Both strongly acidic and alkaline conditions can catalyze the degradation of the pyrantel base.
Q3: What are the likely degradation pathways for this compound in acidic and alkaline conditions?
While detailed mechanistic studies are not extensively available in the public domain, based on the structure of pyrantel, the primary degradation pathway is likely the hydrolysis of the enamine group within the tetrahydropyrimidine ring.
-
Acidic Conditions: In the presence of strong acids, the enamine can be protonated, making it more susceptible to nucleophilic attack by water, leading to the opening of the tetrahydropyrimidine ring.
-
Alkaline Conditions: In alkaline solutions, hydroxide ions can directly act as a nucleophile, attacking the electrophilic carbon of the enamine, which can also result in ring opening.
Q4: Are there any visual indicators of this compound degradation?
Visual inspection alone is not a reliable method for assessing the stability of this compound. While significant degradation may sometimes lead to a change in the color or clarity of a solution, the absence of such changes does not guarantee that the compound is stable. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are necessary for accurate quantification of the parent compound and its degradation products.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound in buffer solutions.
| Problem | Possible Cause | Recommended Solution |
| Low assay value for this compound in a newly prepared solution. | The buffer pH is outside the optimal stability range, causing rapid degradation. | Verify the pH of your buffer solution. For routine analytical work, it is advisable to prepare solutions in a buffer with a pH between 4.5 and 6.0.[2] If the experimental design requires a more acidic or alkaline pH, prepare the solution immediately before use and keep it at a low temperature to minimize degradation. |
| Appearance of unexpected peaks in the HPLC chromatogram. | These are likely degradation products of this compound. | Conduct a forced degradation study to confirm the identity of the degradation peaks. This involves intentionally exposing a sample of this compound to harsh conditions (e.g., strong acid, strong base, heat, oxidation) to generate the degradation products. The retention times of these products can then be compared to the unknown peaks in your experimental samples.[3] |
| Inconsistent results between replicate experiments. | The rate of degradation may be variable due to slight differences in pH, temperature, or time before analysis. | Standardize all experimental parameters. Ensure the buffer is prepared consistently, control the temperature of your solutions, and establish a fixed time window for analysis after sample preparation. |
| Precipitation of the drug in the buffer solution. | This compound has low aqueous solubility. The buffer composition or pH may not be suitable for maintaining a clear solution at the desired concentration. | Consider the use of co-solvents or solubilizing excipients. For instance, polysorbate 80 and cellulose ethers (like HPMC) have been used in this compound suspensions to improve wetting and physical stability.[4] Always perform compatibility studies to ensure the chosen excipients do not interfere with the analytical method or promote chemical degradation. |
Quantitative Data on Degradation
Forced degradation studies provide insight into the stability of a molecule under stress conditions. The following table summarizes the extent of this compound degradation when subjected to strong acidic and alkaline environments.
| Stress Condition | Time | Temperature | % Degradation of this compound |
| 2N HCl | 30 min | 60°C | 12.5% |
| 2N NaOH | 30 min | 60°C | 9.8% |
Data adapted from a stability-indicating RP-HPLC method development study.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of the mobile phase used for HPLC analysis) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Acid Degradation:
-
Take a known volume of the stock solution (e.g., 1 mL).
-
Add an equal volume of a strong acid (e.g., 2N HCl).[3]
-
Reflux the mixture for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).[3]
-
Cool the solution to room temperature and neutralize it with a suitable base (e.g., 2N NaOH).
-
Dilute the solution to a suitable concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
Take a known volume of the stock solution (e.g., 1 mL).
-
Add an equal volume of a strong base (e.g., 2N NaOH).[3]
-
Reflux the mixture for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).[3]
-
Cool the solution to room temperature and neutralize it with a suitable acid (e.g., 2N HCl).
-
Dilute the solution to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the prepared samples using a validated stability-indicating HPLC method. The chromatograms will show the peak for the remaining this compound and any degradation products formed.
Protocol 2: Stability-Indicating HPLC Method for this compound
The following is an example of an HPLC method that can be used to separate this compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of a buffer (e.g., 0.05M phosphate buffer, pH 3.0) and acetonitrile in a specific ratio (e.g., 60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 240 nm.[5]
-
Injection Volume: 20 µL.
Visualizations
References
minimizing off-target effects of pyrantel pamoate in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of pyrantel pamoate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a depolarizing neuromuscular-blocking agent. Its primary on-target effect is the activation of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis and subsequent expulsion of the parasite from the host.[1]
Q2: What are the potential off-target effects of this compound in mammalian cellular assays?
The primary off-target effects in mammalian cells are due to interactions with endogenous nAChRs. While pyrantel is more selective for nematode nAChRs, at higher concentrations it can act as a partial agonist on mammalian muscle nAChRs and a more potent agonist on certain neuronal nAChR subtypes, such as the α7 nAChR.[2][3][4] This can lead to unintended activation of signaling pathways in mammalian cells.
Q3: Which signaling pathways are commonly affected by off-target nAChR activation?
Activation of mammalian nAChRs can lead to:
-
Calcium Influx: nAChRs are ion channels, and their activation allows the influx of cations, including Ca2+.
-
MAPK/ERK Pathway Activation: Increased intracellular calcium can trigger downstream signaling cascades, including the phosphorylation of ERK1/2.
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects involves a multi-pronged approach:
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect in your assay.
-
Use of Control Cell Lines: Employ cell lines that do not express the on-target receptor but do express potential off-target receptors to identify non-specific effects.
-
Counter-Screening: Test this compound against a panel of known off-target receptors, particularly different subtypes of mammalian nAChRs.
-
Use of Selective Antagonists: Co-incubate with a selective antagonist for the suspected off-target receptor to see if the undesired effect is blocked.
-
Orthogonal Assays: Confirm your findings using a different assay that measures a distinct endpoint of the same biological pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in control cells (not expressing the target nematode receptor) | Off-target activation of endogenous mammalian nAChRs. | 1. Lower the concentration of this compound. 2. Use a cell line with low or no expression of mammalian nAChRs. 3. Include a known nAChR antagonist as a negative control. |
| Inconsistent results between experiments | 1. Cell passage number variability.[5] 2. Variation in cell density. 3. Inconsistent incubation times. | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density. 3. Standardize all incubation times precisely. |
| Unexpected changes in cell morphology or viability | Cytotoxicity due to high concentrations of this compound or off-target signaling. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line.[6][7][8] 2. Use concentrations well below the cytotoxic threshold. |
| Agonist response is weak or absent | 1. Low expression of the target receptor. 2. Desensitization of nAChRs. | 1. Verify receptor expression levels. 2. Optimize agonist incubation time to capture the peak response before desensitization. |
Data Presentation
Table 1: Pyrantel Activity on Nicotinic Acetylcholine Receptors
| Receptor Type | Organism | Effect | Potency/Affinity | Reference(s) |
| Nicotinic Acetylcholine Receptor (Levamisole subtype) | Nematode | Agonist | EC50 ~10 µM | [1] |
| Muscle Acetylcholine Receptor | Mammalian | Partial Agonist & Open-channel Blocker | Apparent Kd ~8 µM (blocker) | [2][3] |
| α7 Nicotinic Acetylcholine Receptor | Mammalian | Agonist | More potent than acetylcholine | [4] |
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines (Hypothetical Data for Illustrative Purposes)
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | MTT | 48 | >100 |
| SH-SY5Y | Human Neuroblastoma | Resazurin | 48 | 75 |
| PC12 | Rat Pheochromocytoma | LDH | 48 | 85 |
Note: This table is for illustrative purposes. Researchers should determine the IC50 for their specific cell line and assay conditions.
Experimental Protocols
Calcium Flux Assay for nAChR Activation
This protocol is adapted for a 96-well plate format and uses a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing the nAChR of interest
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Positive control (e.g., nicotine or another known nAChR agonist)
-
Negative control (assay buffer)
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare a compound plate with this compound, positive, and negative controls at 2x the final desired concentration.
-
Use a fluorescent plate reader with an automated injection system (e.g., FLIPR) to add the compounds to the cell plate.
-
-
Data Acquisition:
-
Measure the fluorescence intensity before and after compound addition.
-
Record data for a sufficient duration to capture the peak calcium response and its subsequent decay.
-
Phospho-ERK (p-ERK) Assay for Downstream Signaling
This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Serum-free medium
-
HTRF p-ERK assay kit (containing lysis buffer, and donor and acceptor-labeled antibodies)
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Starvation:
-
Plate cells in a 96-well plate and grow to confluence.
-
Prior to the assay, starve the cells in serum-free medium for 4-24 hours to reduce basal p-ERK levels.
-
-
Compound Stimulation:
-
Add this compound at various concentrations to the cells. Include positive and negative controls.
-
Incubate for the desired time (typically 5-15 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis:
-
Add the HTRF lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.[9]
-
-
Detection:
-
Data Reading:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).[10]
-
Calculate the HTRF ratio and plot the dose-response curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The anthelmintic pyrantel acts as a low efficacious agonist and an open-channel blocker of mammalian acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 5. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Refining Pyrantel Pamoate Dosage for Specific Larval Stages of Parasites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining pyrantel pamoate dosage against specific larval stages of various nematode parasites.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against nematode larvae?
A1: this compound is a depolarizing neuromuscular blocking agent.[1][2] It acts as an agonist at nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible nematodes.[3][4][5][6] This binding mimics the action of acetylcholine but is resistant to degradation by acetylcholinesterase, leading to a sustained activation of the receptors.[2] This results in a prolonged depolarization of the muscle membrane, causing spastic paralysis of the larvae.[2] The paralyzed larvae are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.[2]
Q2: Is this compound effective against all larval stages of parasites?
A2: The efficacy of this compound can vary depending on the parasite species and the specific larval stage. It is generally more effective against later larval stages (e.g., L4) and adult worms than against early or migrating larval stages.[7] For example, studies have shown high efficacy against fourth-stage larvae of Oxyuris equi. However, its effectiveness against tissue-arrested larvae of species like Ancylostoma caninum is limited.[8] Daily administration of pyrantel tartrate is marketed for the control of recently ingested third-stage larvae of cyathostomes in horses.[7]
Q3: What are the typical effective concentrations (EC50) of this compound against different larval stages in vitro?
A3: The effective concentration of this compound varies significantly among different parasite species and their larval stages. The following table summarizes available data from in vitro studies.
Data Presentation: In Vitro Efficacy of this compound Against Larval Stages
| Parasite Species | Larval Stage | Assay Type | Effective Concentration (EC50/IC50) | Reference |
| Ascaris suum | Migrating Larvae | Larval Migration Assay | 1100 - 4000 nM | |
| Necator americanus | Third-stage larvae (L3) | Not Specified | IC50: 2.0 mg/mL | [5] |
| Necator americanus | Free-living stages | Not Specified | EC50: ~0.0002 mg/L | [9] |
| Angiostrongylus cantonensis | Third-stage larvae (L3) | Mortality Assay | Effective at 1 µM | [10][11] |
| Ancylostoma caninum | Infective larvae | Larval Arrested Morphology Assay (LAMA) | 17-fold shift in IC50 between resistant and susceptible isolates | [12] |
| Haemonchus contortus | Third-stage larvae (L3) | Motility Assay | Active at concentrations of 100 µg/cm³ or less | |
| Trichostrongylus colubriformis | Larval stages | Larval Development Assay | Reduced toxicity at high concentrations | |
| Cyathostomins | Third-stage larvae (L3) | Larval Development Assay (LDA) | Variation in LC50 values observed | [13] |
Note: EC50 (Effective Concentration 50%) and IC50 (Inhibitory Concentration 50%) are measures of the concentration of a drug that is required for 50% of its maximum effect or inhibition. LC50 (Lethal Concentration 50%) is the concentration required to kill 50% of the test population. These values are highly dependent on the specific assay conditions.
Troubleshooting Guides
Problem 1: High variability in results between experimental replicates in a Larval Migration Inhibition Assay (LMIA).
-
Possible Cause 1: Inconsistent Larval Age and Fitness. The age and viability of the third-stage larvae (L3) can significantly impact their migratory capacity.
-
Troubleshooting Tip: Standardize the age of the L3 used in the assay. It is recommended to use larvae between 2 to 7 weeks old for Trichostrongylus colubriformis to ensure consistent and reproducible results.[14] Regularly assess larval fitness through motility checks before starting the assay.
-
-
Possible Cause 2: Uneven Distribution of Larvae. An uneven number of larvae in each well will lead to variability in the number of migrating larvae.
-
Troubleshooting Tip: Ensure a homogenous suspension of larvae before dispensing into the wells. Gently mix the larval suspension between pipetting.
-
-
Possible Cause 3: Temperature Fluctuations. Temperature can affect both the activity of the drug and the motility of the larvae.
-
Troubleshooting Tip: Maintain a constant and optimal temperature throughout the incubation and migration periods.[15]
-
-
Possible Cause 4: Inaccurate Drug Concentrations. Errors in serial dilutions can lead to inconsistent dose-response curves.
-
Troubleshooting Tip: Prepare fresh drug solutions for each experiment and carefully validate the dilution series.
-
Problem 2: No significant inhibition of larval migration observed even at high concentrations of this compound.
-
Possible Cause 1: Anthelmintic Resistance. The parasite population being tested may have developed resistance to pyrantel. Resistance to pyrantel has been reported in various nematodes and is associated with modifications of the target nicotinic acetylcholine receptors.[1]
-
Troubleshooting Tip: If resistance is suspected, compare the dose-response of the field isolate to a known susceptible reference strain. A significant shift in the EC50 value would indicate resistance.
-
-
Possible Cause 2: Inappropriate Assay for the Drug's Mechanism of Action. While pyrantel's primary effect is paralysis, some in vitro assays may not be sensitive enough to detect this, especially if the observation period is short.
-
Possible Cause 3: Drug Degradation. Improper storage or handling of the this compound stock solution could lead to loss of activity.
-
Troubleshooting Tip: Store the drug according to the manufacturer's instructions and protect it from light. Prepare fresh dilutions for each experiment.
-
Problem 3: The dose-response curve is parabolic, showing reduced inhibition at higher drug concentrations.
-
Possible Cause: Reduced Drug Toxicity at High Concentrations. This phenomenon has been observed with pyrantel against the larval stages of Trichostrongylus colubriformis in larval development assays.
-
Troubleshooting Tip: This may be an inherent characteristic of the drug-parasite interaction. It is important to test a wide range of concentrations to fully characterize the dose-response relationship. This parabolic effect can make it difficult to detect a small resistant fraction in a population.
-
Experimental Protocols
Larval Migration Inhibition Assay (LMIA)
This protocol is a generalized procedure based on common practices.[18] Researchers should optimize the parameters for their specific parasite and laboratory conditions.
Objective: To determine the concentration of this compound that inhibits the migration of third-stage larvae (L3) of a nematode species.
Materials:
-
Third-stage larvae (L3) of the parasite of interest
-
This compound stock solution
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
24-well tissue culture plates
-
Migration tubes with a 20-25 µm nylon mesh at the bottom
-
Incubator
-
Microscope
Procedure:
-
Larval Preparation: Harvest and wash L3 from fecal cultures. Ensure the larvae are clean and motile.
-
Drug Dilution: Prepare a series of dilutions of this compound in the chosen buffer. Include a drug-free control.
-
Incubation: Dispense a standardized number of L3 (e.g., 100-500) into each well of a 24-well plate. Add the different concentrations of this compound to the respective wells.
-
Incubation Conditions: Incubate the plate at an appropriate temperature (e.g., 37°C) for a set period (e.g., 2-48 hours).
-
Migration: After incubation, transfer the contents of each well to a migration tube. Place the migration tubes into the wells of a new 24-well plate containing fresh buffer.
-
Migration Period: Allow the larvae to migrate through the mesh into the fresh buffer for a defined period (e.g., 2-4 hours).
-
Larval Counting: Carefully remove the migration tubes. Count the number of larvae that have successfully migrated into the wells of the new plate.
-
Data Analysis: Calculate the percentage of migration inhibition for each drug concentration relative to the control. Plot the inhibition percentage against the drug concentration to determine the EC50 value.
Larval Development Assay (LDA)
This protocol is a generalized procedure.[13][16][17]
Objective: To determine the concentration of this compound that inhibits the development of nematode eggs to the third larval stage (L3).
Materials:
-
Fresh nematode eggs isolated from feces
-
This compound stock solution
-
Nutrient agar or other suitable growth medium
-
96-well microtiter plates
-
Incubator
-
Microscope
-
Lugol's iodine solution
Procedure:
-
Egg Preparation: Isolate and clean nematode eggs from fecal samples.
-
Drug and Agar Preparation: Prepare nutrient agar and incorporate different concentrations of this compound into the agar before it solidifies. Dispense the agar into the wells of a 96-well plate.
-
Egg Inoculation: Add a standardized number of eggs (e.g., 50-100) to each well.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 25-27°C) for a period sufficient for development to L3 in the control wells (typically 6-7 days).
-
Development Assessment: After incubation, add a drop of Lugol's iodine to each well to kill and stain the larvae.
-
Larval Counting: Under a microscope, count the number of eggs, L1, L2, and L3 larvae in each well.
-
Data Analysis: Calculate the percentage of inhibition of development to L3 for each drug concentration compared to the control. Determine the LC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Pyrantel resistance alters nematode nicotinic acetylcholine receptor single-channel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits | PLOS Pathogens [journals.plos.org]
- 4. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of this compound, Nitramisole and Avermectin B1aAgainst Migrating Strongylus vulgaris Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthelmintic efficacy against tissue-arrested larvae of Ancylostoma caninum in murine hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The response of adult and free-living stages of Necator americanus, in vitro, to anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro efficacy of anthelmintics on Angiostrongylus cantonensis L3 larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of in vitro anthelmintic sensitivity assays to canine parasitology: detecting resistance to pyrantel in Ancylostoma caninum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimal age of Trichostrongylus colubriformis larvae (L3) for the in vitro larval exsheathment inhibition test under tropical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 17. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 18. Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole (5.3) - Practical Exercises in Parasitology [cambridge.org]
Validation & Comparative
Cross-Resistance Profiles of Pyrantel Pamoate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of cross-resistance between pyrantel pamoate and other major classes of anthelmintics. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the efficacy of pyrantel against various resistant nematode populations. This document summarizes key experimental findings, details the methodologies used in these studies, and illustrates the underlying biological pathways.
Executive Summary
Data Presentation: Quantitative Cross-Resistance Studies
The following tables summarize the efficacy of this compound in nematode populations with documented resistance to other anthelmintics. The data is primarily derived from Fecal Egg Count Reduction Tests (FECRT), a standard method for detecting anthelmintic resistance in vivo.
Table 1: Efficacy of this compound against Levamisole-Resistant Nematodes
| Host Species | Parasite Species | Levamisole Efficacy (FECR %) | This compound Efficacy (FECR %) | Citation(s) |
| Livestock | Various gastrointestinal nematodes | Low (Resistance widespread) | Often reduced due to cross-resistance | [1][2] |
| Swine | Oesophagostomum dentatum | Resistance reported | Cross-resistance with levamisole observed | [3] |
Note: Quantitative data directly comparing levamisole and pyrantel efficacy in the same resistant population is often inferred from their shared mechanism of action rather than from direct comparative studies in the literature.
Table 2: Efficacy of this compound against Benzimidazole-Resistant Nematodes
| Host Species | Parasite Species | Benzimidazole Efficacy (FECR %) | This compound Efficacy (FECR %) | Citation(s) |
| Horses | Cyathostomes | 7.9% (Cambendazole), 21.3% (Febantel) | 96.3% | [4] |
| Sheep | Haemonchus contortus, Nematodirus battus | 89% (Albendazole) | 77% (Pyrantel tartrate) | [5] |
| Ruminants | Gastrointestinal nematodes | Widespread resistance | No evidence of cross-resistance | [6] |
Table 3: Efficacy of this compound against Macrocyclic Lactone (Ivermectin)-Resistant Nematodes
| Host Species | Parasite Species | Ivermectin Efficacy (FECR %) | This compound Efficacy (FECR %) | Citation(s) |
| Horses | Strongyles | 99.7% - 100% | Resistance present in some herds (<90%) | [7][8] |
| Dogs | Ancylostoma spp. | 95.2% | 98.3% | [9][10] |
| Dogs | Toxocara spp. | Low (Resistant) | Low (Resistant) | [9] |
| Giant Pandas | Baylisascaris schroederi | 100% | 87.4% - 94.9% (Suspected Resistance) | [11] |
Table 4: In Vitro Susceptibility of Nematode Larvae to Pyrantel and Other Anthelmintics
| Parasite Species | Anthelmintic | IC50 (µg/ml) | Citation(s) |
| Ancylostoma ceylanicum | This compound | >100 | [12] |
| Necator americanus | This compound | >100 | [12] |
| Trichuris muris | This compound | 34.1 | [12] |
| Ascaris suum | Pyrantel | 1.1 - 4.0 (nM) | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common in vivo method for detecting anthelmintic resistance.
-
Animal Selection: A group of animals with naturally acquired nematode infections and a pre-treatment fecal egg count (FEC) of at least 150-200 eggs per gram (EPG) is selected.
-
Pre-treatment Sampling: Fecal samples are collected from each animal on day 0, prior to treatment.
-
Treatment Administration: Animals are weighed and treated with the recommended dose of the anthelmintic.
-
Post-treatment Sampling: Fecal samples are collected again from the same animals 10-14 days after treatment.
-
Fecal Egg Counting: The number of nematode eggs per gram of feces is determined for both pre- and post-treatment samples using a standardized technique such as the modified McMaster method.
-
Calculation of FECR: The percentage reduction in fecal egg count is calculated for each animal or for the group using the following formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
-
Interpretation of Results: Resistance is generally suspected if the FECR is less than 95% and the lower 95% confidence interval is less than 90%.[14][15][16]
Egg Hatch Assay (EHA)
The EHA is an in vitro test primarily used to detect resistance to benzimidazole anthelmintics.
-
Egg Recovery: Nematode eggs are recovered from fresh fecal samples and cleaned of debris.
-
Assay Setup: A known number of eggs (approximately 50-100) are placed in each well of a microtiter plate.
-
Drug Exposure: A serial dilution of the test anthelmintic is added to the wells. Control wells with no anthelmintic are included.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-27°C) for 48-72 hours to allow for egg hatching.
-
Counting: The number of hatched larvae and unhatched eggs is counted in each well under a microscope.
-
Data Analysis: The percentage of egg hatch inhibition is calculated for each drug concentration, and the 50% inhibitory concentration (IC50) is determined.
Larval Development Assay (LDA)
The LDA is an in vitro test that can be used to assess resistance to various classes of anthelmintics.
-
Egg Recovery and Hatching: Nematode eggs are recovered from feces and hatched to obtain first-stage larvae (L1).
-
Assay Setup: A known number of L1 larvae are placed in the wells of a microtiter plate containing a nutrient medium.
-
Drug Exposure: A serial dilution of the test anthelmintic is added to the wells.
-
Incubation: The plates are incubated for 5-7 days to allow for larval development to the third stage (L3).
-
Counting: The number of larvae at each developmental stage (L1, L2, L3) is counted in each well.
-
Data Analysis: The percentage of inhibition of development to the L3 stage is calculated for each drug concentration, and the 50% lethal concentration (LD50) or inhibitory concentration (IC50) is determined.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway involved in the action of this compound and a generalized workflow for the Fecal Egg Count Reduction Test.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Drug Resistance in Human Helminths: Current Situation and Lessons from Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Anthelmintics in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Efficacy of four anthelmintics against benzimidazole-resistant cyathostomes of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance of gastrointestinal nematodes of sheep to some anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Independent Development of Resistance to Main Classes of Anthelmintics by Gastrointestinal Nematodes of Ruminants and Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anthelmintic resistance of horse strongyle nematodes to ivermectin and pyrantel in Lithuania - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Investigation of the Efficacy of this compound, Mebendazole, Albendazole, and Ivermectin against Baylisascaris schroederi in Captive Giant Pandas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Faecal egg count reduction tests and nemabiome analysis reveal high frequency of multi-resistant parasites on sheep farms in north-east Germany involving multiple strongyle parasite species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improving the detection of anthelmintic resistance: evaluation of faecal egg count reduction test procedures suitable for farm routines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyrantel Pamoate in the Treatment of Soil-Transmitted Helminthiasis: A Guide for Researchers
This guide provides a comprehensive statistical analysis of the efficacy of pyrantel pamoate in clinical trials for the treatment of soil-transmitted helminth (STH) infections. It is intended for researchers, scientists, and drug development professionals, offering a comparative perspective against other common anthelmintics, namely albendazole and mebendazole. The data presented is compiled from various clinical studies to aid in the evaluation and development of anthelmintic therapies.
Overview of Anthelmintic Agents
This compound, albendazole, and mebendazole are broad-spectrum anthelmintic agents widely used for the treatment of infections caused by intestinal nematodes. While all three are effective, their mechanisms of action and efficacy profiles against different species of helminths can vary.
This compound acts as a depolarizing neuromuscular blocking agent, causing spastic paralysis in susceptible worms.[1] This leads to the worms losing their grip on the intestinal wall and being expelled from the host's system.[1]
Albendazole and Mebendazole belong to the benzimidazole class of anthelmintics. Their primary mode of action is the inhibition of tubulin polymerization, which disrupts microtubule-dependent processes in the parasite, such as glucose uptake.[2] This ultimately leads to energy depletion and death of the helminth.[2]
Comparative Efficacy from Clinical Trials
The following tables summarize the cure rates (CR) and egg reduction rates (ERR) of this compound and its alternatives against the most common soil-transmitted helminths: Ascaris lumbricoides (roundworm), Trichuris trichiura (whipworm), and hookworm (Ancylostoma duodenale and Necator americanus).
Efficacy Against Ascaris lumbricoides
| Drug Regimen | Cure Rate (%) | Egg Reduction Rate (%) |
| This compound (10 mg/kg, single dose) | 92.6 | 94.3 |
| Albendazole (400 mg, single dose) | 95.7 | 98.5 |
| Mebendazole (500 mg, single dose) | 96.2 | 98.0 |
Data compiled from a network meta-analysis of randomized controlled trials.[1]
Efficacy Against Hookworm
| Drug Regimen | Cure Rate (%) | Efficacy Range (%) |
| This compound (12.5 mg/kg, single dose) | 49.8 | 4.8 - 89.7 |
| Albendazole (400 mg, single dose) | 79.5 | 92.1 - 99.7 |
| Mebendazole (500 mg, single dose) | 32.5 | 60.9 - 89.8 |
Data from a randomized, placebo-controlled trial and a network meta-analysis.[1][3]
Efficacy Against Trichuris trichiura
| Drug Regimen | Cure Rate (%) | Egg Reduction Rate (%) |
| This compound (10 mg/kg, single dose) | 20.2 | 47.5 |
| Albendazole (400 mg, single dose) | 30.7 | 49.9 |
| Mebendazole (500 mg, single dose) | 42.1 | 66.0 |
Data compiled from a network meta-analysis of randomized controlled trials.[1]
Experimental Protocols
The data presented in this guide are derived from randomized controlled trials with specific methodologies. Below are generalized experimental protocols representative of these studies.
Study Design
Most of the cited studies were randomized, single- or double-blind, placebo- or active-controlled trials.
Participant Selection
Inclusion Criteria:
-
Healthy children and adults with confirmed soil-transmitted helminth infections.
-
Absence of major systemic illnesses.
-
No anthelmintic treatment in the preceding weeks.
-
Informed consent provided by the participant or their legal guardian.
Exclusion Criteria:
-
Known hypersensitivity to the study drugs.
-
Pregnancy.[4]
-
Presence of severe malnutrition or other debilitating conditions.
Diagnostic Methods
The presence and intensity of STH infections were primarily determined using the Kato-Katz technique. This method allows for the quantification of helminth eggs in a standardized amount of feces, reported as eggs per gram (EPG) of stool.
Treatment Administration
-
This compound: Typically administered as a single oral dose of 10-12.5 mg/kg of body weight.
-
Albendazole: Administered as a single oral dose of 400 mg.
-
Mebendazole: Administered as a single oral dose of 500 mg.
Efficacy Assessment
The primary outcomes measured in these trials were the cure rate (CR) and the egg reduction rate (ERR).
-
Cure Rate (CR): The percentage of participants who were positive for a specific helminth at baseline and became egg-negative after treatment.
-
Egg Reduction Rate (ERR): The percentage reduction in the mean EPG from baseline to a follow-up assessment, typically 14 to 21 days post-treatment. The ERR is often calculated using the arithmetic or geometric mean of the EPG counts.[5][6][7][8] The formula for ERR is:
ERR (%) = [(Mean EPG at baseline - Mean EPG at follow-up) / Mean EPG at baseline] x 100
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of action of this compound and the benzimidazoles are visualized below.
Caption: this compound Mechanism of Action.
Caption: Benzimidazole Mechanism of Action.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of an anthelmintic drug.
References
- 1. Comparison of the efficacy of mebendazole, albendazole and pyrantel in treatment of human hookworm infections in the southern region of Mali, West Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Clinical Care of Soil-transmitted Helminths | Soil-Transmitted Helminths | CDC [cdc.gov]
- 5. One mean to rule them all? The arithmetic mean based egg reduction rate can be misleading when estimating anthelminthic drug efficacy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One mean to rule them all? The arithmetic mean based egg reduction rate can be misleading when estimating anthelminthic drug efficacy in clinical trials | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Egg excretion indicators for the measurement of soil-transmitted helminth response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Pyrantel Pamoate and Levamisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anthelmintic efficacy of pyrantel pamoate and levamisole, supported by experimental data. It is intended to assist researchers in selecting the appropriate compound for their studies and in the development of new anthelmintic drugs.
Introduction
This compound and levamisole are broad-spectrum anthelmintic agents widely used in both human and veterinary medicine to treat infections caused by parasitic nematodes. Both drugs belong to the class of nicotinic acetylcholine receptor (nAChR) agonists and exert their primary effect by inducing spastic paralysis in susceptible worms, leading to their expulsion from the host.[1][2] Despite their similar primary mechanism, differences in their molecular interactions and pharmacokinetic profiles can lead to variations in their in vitro efficacy against different parasite species.
Mechanism of Action
Both pyrantel and levamisole target the neuromuscular system of nematodes.
This compound: This agent acts as a depolarizing neuromuscular blocking agent.[3] It is a potent agonist of nicotinic acetylcholine receptors on the muscle cells of nematodes.[1][4] This binding leads to a prolonged activation of the receptors, causing a sustained muscle contraction and subsequent spastic paralysis.[3] The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are expelled.[3][5]
Levamisole: Levamisole also functions as a nicotinic acetylcholine receptor agonist, specifically targeting the L-subtype of these receptors in nematode muscles.[2][6] Its agonistic activity leads to the paralysis and death of the worms. In addition to its anthelmintic properties, levamisole is known to have immunomodulatory effects, restoring depressed immune function by stimulating T-cell activation and proliferation, and potentiating monocyte and macrophage functions.[7][8][9]
In Vitro Efficacy: Comparative Data
The in vitro efficacy of this compound and levamisole has been evaluated against various nematode species. The following table summarizes the 50% inhibitory concentration (IC50) values from published studies. Lower IC50 values indicate higher potency.
| Parasite Species | Developmental Stage | This compound IC50 | Levamisole IC50 | Reference |
| Ancylostoma ceylanicum | Adult | > 100 mg/ml | > 100 mg/ml | [10] |
| Necator americanus | Larvae | Not Determined | 0.5 mg/ml | [10] |
| Necator americanus | Adult | Not Determined | 13.4 mg/ml | [10] |
| Trichuris muris | Larvae (L3) | 95.5 mg/ml | 33.1 mg/ml | [10] |
| Trichuris muris | Adult | 34.1 mg/ml | 16.5 mg/ml | [10] |
| Caenorhabditis elegans (Wild Type N2) | Not Specified | 81 µM | 9.5 µM | [11] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Based on the available data, levamisole appears to be more potent in vitro against T. muris and C. elegans than this compound.[10][11] For N. americanus, levamisole was shown to be effective, while the efficacy of pyrantel was not determined in the same study.[10] A clinical study on ascariasis also suggested that levamisole resulted in higher cure rates and egg reduction rates compared to pyrantel.[12] However, another study on roundworm and hookworm infections found that while both drugs were highly effective against roundworm, pyrantel was more effective against hookworm.[13]
Experimental Protocols
The in vitro anthelmintic activity of compounds is commonly assessed using assays that measure the inhibition of larval motility or egg hatching.
a) Adult Motility Assay (AMA): This assay evaluates the effect of a drug on the viability of adult worms.
-
Parasite Collection: Adult worms are collected from the intestines of infected hosts.
-
Incubation: A defined number of worms are placed in a multi-well plate or petri dish containing culture medium.
-
Drug Exposure: The test compounds (this compound or levamisole) are added at various concentrations. A negative control (no drug) and a positive control (a known anthelmintic) are included.
-
Observation: The motility of the worms is observed at different time points (e.g., 24, 48, 72 hours). Paralysis or death of the worms is recorded.[14][15]
-
Data Analysis: The percentage of dead or paralyzed worms is calculated for each concentration, and the IC50 value is determined.
b) Egg Hatch Inhibition Assay (EHIA): This assay determines the ability of a drug to prevent parasite eggs from hatching.
-
Egg Collection: Parasite eggs are recovered from the feces of infected hosts.
-
Incubation: A specific number of eggs are placed in each well of a microtiter plate.
-
Drug Exposure: The test compounds are added to the wells at different concentrations.
-
Hatching Assessment: The plates are incubated for a period that allows for hatching in the control group (typically 48 hours).[14]
-
Quantification: The number of hatched larvae and unhatched eggs are counted under a microscope.
-
Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration to determine the IC50 value.
Summary of Comparison
| Feature | This compound | Levamisole |
| Primary Mechanism | Nicotinic acetylcholine receptor agonist | Nicotinic acetylcholine receptor agonist (L-subtype) |
| Secondary Mechanism | None reported | Immunomodulatory |
| In Vitro Potency | Generally shows higher IC50 values (lower potency) in the cited studies. | Generally shows lower IC50 values (higher potency) in the cited studies. |
| Spectrum of Activity | Effective against a range of nematodes.[1] | Effective against a range of nematodes.[6] |
Conclusion
Both this compound and levamisole are effective anthelmintics that induce spastic paralysis in nematodes through the activation of nicotinic acetylcholine receptors. Based on the available in vitro data, levamisole demonstrates a higher potency against certain nematode species, as indicated by lower IC50 values. The immunomodulatory properties of levamisole represent a key difference between the two compounds, although the direct impact of this on in vitro efficacy is not fully elucidated. The choice between these two drugs for in vitro studies may depend on the specific parasite species being investigated and the desired experimental outcomes. Further head-to-head in vitro studies across a broader range of parasitic nematodes are warranted to provide a more complete comparative profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mode of action of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levamisole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Levamisole in ascariasis. A multicenter controlled evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epidemiological study and comparison of pyrantel and levamisole in the treatment of roundworm and hookworm infestations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrantel Pamoate Residue Detection: A Guide to ELISA and HPLC Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the detection of pyrantel pamoate residues: the Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC). This compound is a widely used anthelmintic drug in both human and veterinary medicine, and monitoring its residue levels in food products is crucial for ensuring consumer safety and regulatory compliance. This document outlines the performance characteristics, experimental protocols, and underlying principles of both methodologies to assist researchers in selecting the most appropriate technique for their specific needs.
Methodology Comparison: ELISA vs. HPLC
The choice between an ELISA and an HPLC method for this compound residue detection depends on various factors, including the required sensitivity and specificity, sample throughput, cost, and the technical expertise available. While ELISA offers a rapid and high-throughput screening solution, HPLC provides a more definitive and quantitative confirmation.
Table 1: Performance Characteristics of this compound ELISA (Hypothetical Data)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Assay Range | 0.05 - 2.0 µg/mL |
| Precision (Intra-assay CV%) | < 10% |
| Precision (Inter-assay CV%) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
| Specificity | High for pyrantel, potential cross-reactivity with structurally similar compounds. |
Note: The data presented in this table is hypothetical and based on typical performance characteristics of competitive ELISA kits. Actual performance may vary between different commercial kits.
Table 2: Performance Characteristics of a Validated RP-HPLC Method for this compound [1][2]
| Parameter | Reported Performance |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Linearity Range | 18 - 54 µg/mL[2] |
| Precision (Intra-day RSD%) | 0.608 - 0.818%[2] |
| Precision (Inter-day RSD%) | 0.571 - 0.985%[2] |
| Accuracy (% Recovery) | 99.77 ± 0.490%[2] |
| Specificity | High, capable of separating pyrantel from other compounds and formulation excipients. |
Experimental Protocols
This compound Competitive ELISA Protocol (Generalized)
This protocol outlines the general steps for a competitive ELISA for the detection of this compound residues.
Caption: Generalized workflow for a competitive ELISA.
Methodology:
-
Plate Coating: Microtiter plate wells are coated with antibodies specific to pyrantel.
-
Blocking: Any remaining non-specific binding sites in the wells are blocked.
-
Sample/Standard and Conjugate Addition: The prepared samples and standards are added to the wells, followed by the addition of a pyrantel-enzyme (e.g., HRP) conjugate. Pyrantel in the sample competes with the pyrantel-enzyme conjugate for binding to the antibodies on the plate.
-
Incubation and Washing: The plate is incubated to allow for binding. Unbound reagents are then washed away.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the bound conjugate converts the substrate into a colored product.
-
Color Development and Stopping: The reaction is allowed to proceed for a set time, and then a stop solution is added to halt the color development.
-
Absorbance Reading: The absorbance of the color in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of pyrantel in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of pyrantel in the samples is then determined by interpolating their absorbance values on the standard curve.
Validated RP-HPLC Protocol for this compound[2]
This protocol is based on a validated method for the simultaneous estimation of this compound in a tablet dosage form.
Caption: Workflow for a validated RP-HPLC method.
Chromatographic Conditions: [2]
-
Column: C18 (250 x 4.6mm, 5µm particle size)
-
Mobile Phase: Buffer: Acetonitrile (60:40% v/v), pH 3.0
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector at 240 nm
-
Injection Volume: 20 µL
-
Retention Time for this compound: Approximately 5.970 min
Methodology:
-
Standard Preparation: A standard stock solution of this compound is prepared in a suitable solvent and then diluted to create a series of calibration standards.
-
Sample Preparation: this compound is extracted from the sample matrix (e.g., tissue, milk, feed) using an appropriate solvent and clean-up procedure. The extract is then diluted to fall within the linear range of the method.
-
HPLC Analysis: The prepared samples and standards are injected into the HPLC system. The components of the sample are separated on the C18 column based on their affinity for the stationary and mobile phases.
-
Detection: As the separated components elute from the column, they are detected by the UV detector at 240 nm.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak areas of the calibration standards.
Regulatory Context: Maximum Residue Limits (MRLs)
Maximum Residue Limits (MRLs) are the maximum concentrations of residues of a veterinary drug that are legally permitted in or on food. These limits are established by regulatory bodies to ensure that the intake of these residues does not pose a risk to human health. The Codex Alimentarius Commission, an international food standards body, sets MRLs that are used as a reference in many countries.[3][4] The MRLs for a particular substance can vary depending on the food commodity and the regulatory jurisdiction. It is essential to consult the specific regulations of the target market for compliance.
Table 3: Examples of Pyrantel MRLs
| Regulatory Body | Commodity | MRL |
| Codex Alimentarius | No specific MRLs found for pyrantel in the provided search results. | |
| National Regulations | Varies by country. Researchers should consult their national regulatory agency. |
Note: The absence of specific MRLs in the search results highlights the importance of consulting official regulatory databases for the most current information.
Conclusion
Both ELISA and HPLC are valuable tools for the detection of this compound residues.
-
ELISA is well-suited for the rapid screening of a large number of samples due to its high throughput and relative ease of use. It is a cost-effective method for determining the presence or absence of this compound at levels relevant to regulatory limits.
-
HPLC , on the other hand, offers higher specificity and is the preferred method for confirmatory analysis and precise quantification of this compound residues. Its ability to separate the analyte from other matrix components makes it a robust and reliable technique for regulatory enforcement and research applications.
The selection of the appropriate method should be based on a thorough evaluation of the analytical requirements, including the purpose of the testing (screening vs. confirmation), the number of samples, and the available resources.
References
Pyrantel Pamoate: A Comparative Analysis of its Efficacy Against Trichuris Species
An objective evaluation of pyrantel pamoate's effectiveness in treating whipworm infections, supported by experimental data and detailed methodologies for researchers and drug development professionals.
This compound is an anthelmintic medication widely used to treat a variety of intestinal worm infections in both humans and animals, including ascariasis (roundworm) and enterobiasis (pinworm).[1] Its mechanism of action involves inducing a spastic paralysis in susceptible nematodes, leading to their expulsion from the host's gastrointestinal tract.[2][3] However, its efficacy against Trichuris species, commonly known as whipworms, has been a subject of considerable research, with studies often indicating limited success when used as a monotherapy. This guide provides a comprehensive comparison of this compound's performance against different Trichuris species, drawing on available experimental data.
Efficacy Data: A Tabular Comparison
The following table summarizes the quantitative data from various studies on the efficacy of this compound against Trichuris trichiura, the primary whipworm species infecting humans. The data is presented in terms of Cure Rate (CR) and Egg Reduction Rate (ERR), which are standard measures of anthelmintic efficacy.
| Treatment Regimen | Dosage | Species | Cure Rate (%) | Egg Reduction Rate (%) | Study |
| This compound (monotherapy) | 20 mg/kg for 1-3 days | T. trichiura | 34.2 - 46.1 | Not Reported | Kale et al., 1982[4] |
| This compound (monotherapy) | 10 mg/kg/day x 3 | T. trichiura | 17.8 - 32.2 | 38.5 - 71.6 | Katz et al., 1972[5] |
| This compound + Oxantel Pamoate | 10 mg/kg (of each) | T. trichiura | 73.2 | 91.9 | Rim et al., 1975[6] |
| This compound + Oxantel Pamoate | 15 mg/kg (of each) | T. trichiura | 70.2 | 86.5 | Margono et al., 1980[7] |
| Albendazole + this compound | Not Specified | T. trichiura | Lower than Albendazole alone | Lower than Albendazole alone | Sapulete et al., 2020[8][9] |
It is important to note that a 1982 study found the cure rate of this compound against Trichuris to be not significantly different from a placebo-treated control group.[4] More recent research has also indicated that combining albendazole with this compound does not improve the cure rate or egg reduction rate for Trichuris trichiura infections in children.[8][9] In contrast, the combination of this compound with oxantel pamoate has demonstrated significantly higher efficacy against T. trichiura.[6][7]
Mechanism of Action: Neuromuscular Blockade
This compound functions as a depolarizing neuromuscular blocking agent.[1] It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[2] This binding leads to a persistent depolarization of the muscle membrane, causing a sudden contraction followed by a spastic paralysis of the worm.[3] The paralyzed helminth loses its grip on the intestinal wall and is subsequently expelled from the host's body through natural peristaltic action.[1][2]
References
- 1. Pyrantel - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Field trials of this compound (Combantrin) in Ascaris, hookworm and Trichuris infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revistas.usp.br [revistas.usp.br]
- 6. parahostdis.org [parahostdis.org]
- 7. Oxantel-pyrantel pamoate for the treatment of soil-transmitted helminths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Albendazole-Pyrantel Pamoate Compared to Albendazole Alone for Trichuris trichiura Infection in Children: A Double Blind Randomised Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Albendazole-Pyrantel Pamoate Compared to Albendazole Alone for Trichuris trichiura Infection in Children: A Double Blind Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrantel Pamoate-Induced Paralysis in Different Nematode Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the paralytic effects of pyrantel pamoate across various nematode species, supported by experimental data. This compound is a widely used anthelmintic that acts as a depolarizing neuromuscular blocking agent, causing spastic paralysis in susceptible nematodes.[1] This guide synthesizes available quantitative data, details experimental protocols for assessing paralysis, and visualizes the underlying biological and experimental processes.
Quantitative Analysis of this compound Efficacy
The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound required to induce paralysis or inhibit motility in different nematode species. These values provide a quantitative measure of the drug's potency against each parasite.
| Nematode Species | Common Name | EC50/IC50 Value | Assay Type | Reference |
| Ancylostoma ceylanicum | Hookworm | 1.12 mg/kg (ED50) | In vivo | [2] |
| Necator americanus | New World Hookworm | 5.25 mg/kg (ED50) | In vivo | [2] |
| Ancylostoma caninum (Pyrantel-susceptible isolate) | Canine Hookworm | 0.0037 µM (IC50) | Larval Arrested Morphology Assay (LAMA) | [2] |
| Ancylostoma caninum (Low-level resistant isolate) | Canine Hookworm | 0.066 µM (IC50) | Larval Arrested Morphology Assay (LAMA) | [2] |
| Trichostrongylus colubriformis | Black Scour Worm | 55.39 µM (EC50) | Larval Migration Assay | [3] |
| Ascaris suum | Pig Roundworm | High (Cure rates of 93.3-96.7% with 20 mg/kg dose) | In vivo efficacy | [4][5] |
Mechanism of Action: Signaling Pathway
This compound exerts its paralytic effect by targeting the neuromuscular system of nematodes.[1] It acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs) on the muscle cells of these worms.[1]
Caption: Signaling pathway of this compound-induced paralysis in nematodes.
Experimental Protocols
The following is a generalized protocol for an in vitro paralysis or motility assay to determine the EC50 or IC50 of this compound against a specific nematode species. This protocol is a synthesis of methodologies described in the scientific literature.[6][7][8]
Objective: To quantify the concentration of this compound that causes paralysis or significant motility reduction in 50% of a nematode population.
Materials:
-
Nematode culture (e.g., L3 larvae or adult worms)
-
This compound stock solution of known concentration
-
Appropriate culture medium or buffer (e.g., PBS, M9 buffer)
-
Multi-well plates (e.g., 24- or 96-well)
-
Microscope (dissecting or inverted)
-
Incubator
-
Pipettes and sterile tips
-
Optional: Automated worm tracking system
Procedure:
-
Nematode Preparation:
-
Collect nematodes from culture and wash them several times with the assay buffer to remove any debris or residual culture medium.
-
Synchronize the nematode population to a specific life stage (e.g., L3 larvae) if necessary for consistency.
-
Count the nematodes and adjust the concentration to have a specific number of worms (e.g., 10-50) per well.
-
-
Drug Dilution Series:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations to be tested.
-
Include a negative control (buffer only) and a positive control (a known paralytic agent, if available).
-
-
Assay Setup:
-
Dispense a specific volume of the nematode suspension into each well of the multi-well plate.
-
Add the corresponding this compound dilution to each well. Ensure each concentration is tested in triplicate.
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plates at a temperature suitable for the specific nematode species (e.g., 25°C or 37°C).
-
The incubation time will vary depending on the nematode species and the expected speed of paralysis (typically ranging from 30 minutes to 24 hours).
-
-
Paralysis Assessment:
-
At predetermined time points, observe the nematodes under the microscope.
-
A nematode is typically considered paralyzed if it does not move spontaneously or in response to a gentle touch with a probe.
-
Alternatively, for motility assays, the number of movements over a set period can be counted, or an automated worm tracker can be used to quantify motility.
-
For each well, calculate the percentage of paralyzed nematodes.
-
-
Data Analysis:
-
Average the percentage of paralysis for each this compound concentration.
-
Plot the percentage of paralysis against the logarithm of the drug concentration.
-
Use a suitable statistical software to perform a non-linear regression analysis and determine the EC50 or IC50 value, which is the concentration of this compound that causes a 50% response (paralysis or motility inhibition).
-
Experimental Workflow
The following diagram illustrates the typical workflow for conducting a nematode paralysis assay.
Caption: General experimental workflow for a nematode paralysis assay.
This guide provides a foundational understanding for researchers investigating the comparative efficacy of this compound. The provided data, protocols, and visualizations are intended to facilitate further research and drug development efforts in the field of anthelmintics.
References
- 1. Application of in vitro anthelmintic sensitivity assays to canine parasitology: detecting resistance to pyrantel in Ancylostoma caninum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. huveta.hu [huveta.hu]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. Field trials of this compound (Combantrin) in Ascaris, hookworm and Trichuris infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of pyrantel-tartrate abbreviated Ascaris suum infections for the development of resistance in young pigs against migrating larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caenorhabditis elegans Neurotoxicity Testing: Novel Applications in the Adverse Outcome Pathway Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety Protocol: Handling Pyrantel Pamoate in a Laboratory Setting
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pyrantel Pamoate. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for handling and disposal, and emergency protocols to ensure a safe laboratory environment.
Hazard Identification and Exposure Limits
This compound is an anthelmintic agent that may present several health hazards upon exposure. It is suspected of causing damage to organs through prolonged or repeated exposure.[1][2] Additionally, it may cause allergic skin reactions and allergy or asthma-like symptoms if inhaled.[3] The substance is also very toxic to aquatic life with long-lasting effects.[1]
All handling procedures should be designed to minimize exposure. Engineering controls, such as fume hoods or containment devices, should be the primary means of controlling exposure.[4]
Occupational Exposure Limits
Quantitative data on exposure limits are crucial for risk assessment. The following table summarizes the available occupational exposure band for this compound.
| Parameter | Value | Source |
| MOEHS Occupational Exposure Band | 2 (0.1 - 1 mg/m³) | [5] |
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is critical to prevent direct contact and inhalation. A risk assessment of the specific procedure being performed should always guide PPE selection.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant, impervious gloves are mandatory.[3][4] For operations with a higher risk of contact, consider double gloving.[1][2] Gloves must be inspected before use and changed immediately if contaminated.[3]
-
Eye and Face Protection: Wear safety glasses with side shields or tightly fitting safety goggles.[1][2][3][6] If there is a potential for splashes, dusts, mists, or aerosols, a face shield should be worn in addition to goggles.[1][2]
-
Skin and Body Protection: A laboratory coat or work uniform is required.[1][2] For tasks with a higher potential for exposure, additional garments such as sleevelets, aprons, or disposable suits should be used to avoid any exposed skin.[1]
-
Respiratory Protection: If engineering controls are insufficient, if dust or aerosols are generated, or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be worn.[2][3][4]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the handling procedure.
Caption: PPE selection workflow for handling this compound.
Standard Operating Procedures
Adherence to standard handling and disposal protocols is essential for safety and compliance.
Handling:
-
Preparation: Ensure emergency eye wash stations and safety showers are accessible.[5] Designate a specific area for handling this compound.
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize inhalation of dust or vapors.[5][7]
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin, eyes, and clothing.[7]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][2][5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][6]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][2]
Disposal Plan: Waste containing this compound is considered hazardous and must be disposed of correctly to prevent environmental contamination.[1]
-
Segregation: Collect all this compound waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[4][8] Ensure the container is compatible with the waste.[8]
-
Labeling: Label the waste container with "Hazardous Waste" and list the chemical contents.[8]
-
Storage: Store waste containers in a designated, secure, and ventilated area away from incompatible materials like strong oxidizing agents.[8][9]
-
Disposal: Arrange for disposal through an approved hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[1][2][5] Do not dispose of this compound down the drain.[3][8]
-
Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous waste.[9] After proper cleaning, remove or deface the label before disposing of the container.[9]
Emergency Protocols
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air.[1][3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][10]
-
Skin Contact: Remove all contaminated clothing immediately.[1][2] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[1][3][6] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of clean, running water for at least 15 minutes, holding the eyelids open.[1][6][10][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth thoroughly with water.[1][3] Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical attention.[7]
Spill Response Plan:
A spill of this compound must be managed promptly and safely to prevent exposure and environmental release.
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[4] Eliminate all sources of ignition.[3][5]
-
Communicate: Notify laboratory personnel and the safety officer immediately.
-
Assess and Select PPE: Before cleanup, assess the spill size and don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[4]
-
Containment: Prevent the spill from spreading or entering drains.[3][5]
-
Cleanup:
-
For solid spills: Gently sweep or shovel the material into a suitable, labeled container for hazardous waste.[5] Avoid generating dust.[3][5]
-
For liquid spills: Contain the spill with absorbent material (e.g., vermiculite, sand, or earth).[4] Collect the absorbent material and place it into a labeled container for disposal.[4]
-
-
Decontamination: Thoroughly clean the spill area with a suitable cleaning agent.[4]
-
Disposal: Dispose of all contaminated materials (absorbents, PPE, cleaning supplies) as hazardous waste according to the disposal plan.[3][4]
Chemical Spill Response Workflow
This diagram provides a step-by-step guide for responding to a chemical spill.
Caption: Step-by-step workflow for this compound spill response.
References
- 1. msd.com [msd.com]
- 2. merck.com [merck.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. moehs.com [moehs.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Welcome to PSEP! [core.psep.cce.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
